(R,R)-VVD-118313
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22Cl2N2O3S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16-/m0/s1 |
InChI Key |
OUPVMVHXMWBFDP-HOCLYGCPSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@@H](C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(R,R)-VVD-118313: A Technical Guide to a Highly Selective Allosteric JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). This document details its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.
Core Concepts: Mechanism and Selectivity
This compound, also referred to as compound 5a, is a covalent inhibitor that targets a unique, isoform-restricted cysteine residue (C817) located in the pseudokinase (JH2) domain of JAK1.[1][2] This allosteric mechanism of action confers a high degree of selectivity for JAK1 over other members of the JAK family, a significant advantage over traditional ATP-competitive inhibitors that often suffer from off-target effects due to the highly conserved nature of the ATP-binding pocket.[2][3]
The covalent engagement of C817 by this compound blocks the trans-phosphorylation of JAK1, a critical step in the activation of the JAK-STAT signaling pathway.[1][4] This, in turn, prevents the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascades initiated by various cytokines.[1][5]
Quantitative Data Presentation
The selectivity of this compound is demonstrated by its potent inhibition of JAK1-mediated signaling pathways with minimal impact on pathways driven by other JAK isoforms.
| Inhibitor | Assay | Cell Type | IC50 (µM) | Reference |
| This compound | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.02 | [6] |
| This compound | IL-6-stimulated pSTAT3 | Human PBMCs | ~0.03-0.05 | [6] |
| Upadacitinib | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |
| Upadacitinib | IFNγ-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |
| Upadacitinib | GM-CSF-stimulated pSTAT5 | Human PBMCs | ~0.10-0.18 | [6] |
This compound demonstrates significantly higher potency in inhibiting JAK1-dependent signaling compared to the pan-JAK inhibitor Upadacitinib.[6]
| Pathway | Primary Driving Kinase(s) | Effect of this compound | Reference |
| IFNα-pSTAT1 | JAK1/TYK2 | Full Blockade | [6] |
| IL-6-pSTAT3 | JAK1/JAK2/TYK2 | Full Blockade | [6] |
| IL-2-pSTAT5 | JAK1/JAK3 | Partial Blockade | [1] |
| GM-CSF-pSTAT5 | JAK2 | No Inhibition | [6] |
| IFNγ-pSTAT1 | JAK1 (scaffold)/JAK2 (catalytic) | Partial Blockade | [6] |
This compound's inhibitory profile highlights its selectivity for JAK1-driven signaling pathways.)
Experimental Protocols
Cellular Assay for JAK1 Inhibition in Human PBMCs
This protocol describes the methodology to assess the inhibitory activity of this compound on cytokine-stimulated STAT phosphorylation in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cytokines (e.g., IFNα, IL-6)
-
Lysis Buffer
-
Phospho-specific antibodies for STAT proteins (e.g., pSTAT1, pSTAT3)
-
Secondary antibodies
-
Western blot apparatus and reagents
Procedure:
-
Isolate human PBMCs using standard density gradient centrifugation.
-
Resuspend PBMCs in RPMI medium, optionally supplemented with FBS.
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Pre-treat PBMCs with varying concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) to induce STAT phosphorylation.[7]
-
Lyse the cells and collect the protein lysates.
-
Perform protein quantification to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated STAT protein of interest.
-
Incubate with a suitable secondary antibody.
-
Visualize and quantify the protein bands to determine the extent of inhibition.
Cellular Assay for JAK1 Selectivity using 22Rv1 Cells
This protocol outlines the use of JAK1-deficient 22Rv1 cells reconstituted with wild-type or mutant JAK1 to confirm the target engagement and selectivity of this compound.
Materials:
-
22Rv1 human prostate cancer cells (JAK1-deficient)
-
Expression vectors for wild-type JAK1, C817A-JAK1 mutant, and C810A-JAK1 mutant
-
Transfection reagents
-
Cell culture medium and supplements
-
This compound
-
Cytokines (e.g., IFNα, IL-6) and other stimuli (e.g., prolactin for JAK2)
-
Western blot reagents as described in Protocol 3.1
Procedure:
-
Transfect 22Rv1 cells with expression vectors for wild-type JAK1, C817A-JAK1, or C810A-JAK1.
-
Culture the transfected cells to allow for protein expression.
-
Treat the cells with this compound (e.g., 2 µM for 2 hours).[5]
-
Stimulate the cells with appropriate cytokines to activate specific JAK-STAT pathways (e.g., IFNα for JAK1, prolactin for JAK2).[1]
-
Perform western blotting for phosphorylated STAT proteins as described in Protocol 3.1.
-
Analyze the results to confirm that this compound inhibits signaling in cells expressing wild-type and C810A-JAK1, but not in cells with the C817A mutation, demonstrating its specific engagement of the C817 residue.[1]
Visualizations
JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Experimental workflow for assessing JAK1 inhibition in human PBMCs.
Logical relationship of this compound's selective mechanism of action.
References
- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
(R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways that drive inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation studies. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical and translational research.
Mechanism of Action
This compound, also referred to as VVD-118313, is a covalent inhibitor that targets a specific, isoform-restricted allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.[1][2] This covalent binding mechanism blocks the trans-phosphorylation of JAK1, thereby inhibiting its kinase activity and downstream signaling.[2][3] Unlike ATP-competitive inhibitors, the allosteric nature of this compound confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibition of JAK1 disrupts the signaling of numerous pro-inflammatory cytokines, including those that signal through the JAK/STAT pathway, which is central to the pathogenesis of many autoimmune and inflammatory diseases.[1][2]
Quantitative Data
The following tables summarize the quantitative data available for this compound in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | IC50 | 32 nM | [4] |
| IFNα-stimulated STAT1 phosphorylation | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 µM | > 80% | [1] |
| IL-6-stimulated STAT3 phosphorylation | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 µM | > 80% | [1] |
Table 2: Concentration-Dependent Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313
| Cytokine Pathway | 0.01 µM | 0.1 µM | 1 µM | Reference |
| IFNα-pSTAT1 | > 50% inhibition | > 90% inhibition | > 90% inhibition | [5] |
| IL-6-pSTAT3 | - | ~80-85% inhibition | ~80-85% inhibition | [5] |
| IL-2-pSTAT5 | - | ~70% inhibition | ~70% inhibition | [5] |
| GM-CSF-pSTAT5 | Negligible effect | Negligible effect | Negligible effect | [5] |
Table 3: Effects of VVD-118313 on T-Cell Activation and Cytokine Production
| Assay | Cell Type | Treatment | Effect | Reference |
| T-Cell Activation (CD25+ expression) | Human T-cells (αCD3/αCD28 stimulated) | 0.4 µM VVD-118313 | Partial reduction in CD25+ T-cells | [1] |
| IFNγ Secretion | Human T-cells (αCD3/αCD28 stimulated) | VVD-118313 | Partial blockade | [1] |
| IL-2 Production | Human T-cells (αCD3/αCD28 stimulated) | VVD-118313 | Slight increase | [1] |
| Pro-inflammatory Chemokine Production (CCL2, CXCL10, CCL4) | Not specified | 0.1-0.5 µM VVD-118313 (2h) | Suppression | [3] |
Signaling Pathways and Experimental Workflows
JAK1/STAT Signaling Pathway Inhibition
The primary mechanism of this compound involves the inhibition of the JAK1/STAT signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.
References
Technical Whitepaper: (R,R)-VVD-118313, a Selective Allosteric Covalent Inhibitor of JAK1 Targeting Cysteine 817
Abstract
The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous inflammatory diseases and cancers. The development of selective JAK inhibitors is a key therapeutic strategy. However, achieving selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) with traditional orthosteric inhibitors remains a challenge. This document details the technical profile of (R,R)-VVD-118313, an isomer of the selective, covalent inhibitor VVD-118313, which targets a unique, isoform-restricted allosteric cysteine (C817) in the pseudokinase domain of JAK1. By covalently binding to C817, VVD-118313 allosterically inhibits JAK1's catalytic function, blocking the trans-phosphorylation and activation of the kinase domain. This mechanism provides a distinct advantage in selectivity over ATP-competitive inhibitors. This guide provides comprehensive data, experimental protocols, and mechanistic diagrams to facilitate further research and development of allosteric JAK inhibitors.
Core Mechanism of Action
VVD-118313 is an electrophilic small molecule identified through chemical proteomics that selectively targets a ligandable cysteine, C817, located in the pseudokinase (JH2) domain of JAK1.[1][2] This cysteine is conserved in TYK2 (C838) but is absent in JAK2 and JAK3, forming the basis for its isoform selectivity.[3] The covalent engagement of C817 by VVD-118313 induces a conformational change that perturbs the interaction between the pseudokinase and kinase domains, thereby inhibiting the trans-activation and phosphorylation of JAK1.[4] This allosteric mechanism effectively blocks downstream cytokine signaling pathways dependent on JAK1's catalytic activity.[1][2]
Logical Relationship: Allosteric Inhibition
Caption: Mechanism of VVD-118313 allosteric inhibition of JAK1.
Quantitative Data
The potency and selectivity of VVD-118313 and its related stereoisomers have been characterized through various biochemical and cell-based assays.
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This table summarizes the potency of VVD-118313 and its stereoisomers in inhibiting IFNα- and IL-6-stimulated STAT phosphorylation in cellular assays. The pIC50 values represent the negative log of the half-maximal inhibitory concentration.
| Compound | Stereochemistry | IFNα-pSTAT1 pIC50 | IL-6-pSTAT3 pIC50 |
| VVD-118313 (5a) | (S,R) | 7.5 ± 0.1 | 7.5 ± 0.0 |
| 5b | (R,S) | 7.4 ± 0.1 | 7.3 ± 0.1 |
| 5c | Diastereomer | 6.2 ± 0.1 | 6.1 ± 0.1 |
| 5d | Diastereomer | 6.1 ± 0.1 | 6.1 ± 0.1 |
| Tofacitinib | N/A (Pan-JAK) | 7.2 ± 0.1 | 7.1 ± 0.1 |
| Absolute configuration not assigned in the source publication. Data compiled from Kavanagh, M. E., et al. (2022).[1][2] |
Table 2: Cysteine Engagement in Human PBMCs
This table shows the concentration-dependent engagement of key cysteines by VVD-118313 in primary human peripheral blood mononuclear cells (PBMCs), as measured by mass spectrometry-based activity-based protein profiling (MS-ABPP).
| Concentration | % Engagement of JAK1_C817 | % Engagement of TYK2_C838 |
| 0.01 µM | > 50% | ~25% |
| 0.1 µM | > 75% | > 75% |
| 1 µM | > 90% | > 90% |
| 10 µM | > 95% | > 95% |
| Data represents mean values from n=2 replicate experiments.[1] |
Signaling Pathways Affected
VVD-118313 selectively inhibits cytokine signaling pathways that are dependent on the catalytic activity of JAK1. It demonstrates strong inhibition of JAK1/JAK2 and JAK1/JAK3 dependent pathways, while sparing pathways that are solely dependent on JAK2 or TYK2.[1]
JAK-STAT Signaling Inhibition by VVD-118313
References
(R,R)-VVD-118313: A Deep Dive into a Novel Allosteric JAK1 Inhibitor and its Impact on Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1). We will explore its mechanism of action, its effects on critical cytokine signaling pathways, and the experimental methodologies used to characterize this compound. All quantitative data is presented in structured tables for clarity, and key concepts are visualized through detailed diagrams.
Introduction to this compound and Cytokine Signaling
Cytokines are small proteins crucial for cell signaling, particularly in the immune system.[1][2] They regulate a wide array of processes including inflammation, immune responses, and cell growth by binding to specific receptors and activating intracellular signaling cascades.[1][3] The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in mediating these signals. Dysregulation of JAK-STAT signaling pathways is implicated in numerous inflammatory and autoimmune diseases, making JAKs attractive targets for therapeutic intervention.
This compound is a next-generation covalent inhibitor that offers high selectivity for JAK1 by targeting a unique, isoform-restricted allosteric site.[4][5][6] This specificity presents a significant advantage over traditional ATP-competitive JAK inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the JAK family.
Mechanism of Action: Allosteric Inhibition of JAK1
Unlike conventional kinase inhibitors, this compound does not compete with ATP. Instead, it covalently binds to a specific cysteine residue, C817, located in the pseudokinase (JH2) domain of JAK1.[4][5][6] This allosteric engagement prevents the conformational changes necessary for the trans-phosphorylation and subsequent activation of the kinase domain, effectively shutting down downstream signaling.[4][6][7] While the compound also engages C838 in TYK2, it appears to act as a silent ligand in primary immune cells, not leading to functional inhibition of TYK2-dependent pathways.[6]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized across various cellular assays. The data highlights its preferential inhibition of JAK1-dependent pathways.
Table 1: In Vitro Potency Against Cytokine-Stimulated STAT Phosphorylation
| Pathway Stimulant | Measured Outcome | Cell Type | IC₅₀ / Inhibition | Reference |
| IFNα | pSTAT1 Phosphorylation | 22Rv1 cells | IC₅₀: 32 nM | [5] |
| IFNα | pSTAT1 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |
| IL-6 | pSTAT3 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |
| IL-2 | pSTAT5 Phosphorylation | Human PBMCs | Dose-dependent inhibition (0.01-10 µM) | [4][7] |
| GM-CSF | pSTAT5 Phosphorylation | Human PBMCs | No effect observed at concentrations up to 1 µM | [6] |
Table 2: Effects on T-Cell Activation and Cytokine Production
| Assay | Measured Parameters | Treatment Concentration | Outcome | Reference |
| T-Cell Activation | Proportion of CD25⁺ T cells | 0.1 - 0.4 µM | Reduction in activated T cells | [4][7] |
| Cytokine Secretion | IFNγ production | 0.1 - 0.4 µM | Blocked secretion | [4][7] |
| Cytokine Secretion | IL-2 production | 0.1 - 0.4 µM | Increased production | [4][7] |
| Chemokine Production | CCL2, CXCL10, CCL4 | 0.1 - 0.5 µM | Suppressed induction | [4] |
Table 3: In Vivo Target Engagement
| Animal Model | Dosage | Measured Outcome | Result | Reference |
| TYK2 Knockout Mice | 25 mg/kg & 50 mg/kg (s.c.) | Engagement of JAK1_C816 (mouse equivalent) | ~75% engagement | [4][6] |
Impact on Key Cytokine Signaling Pathways
This compound demonstrates a distinct profile of pathway inhibition, directly correlated with the dependence of a given cytokine receptor on JAK1's catalytic function.
-
Pathways Strongly Inhibited: Signaling cascades that are highly dependent on the catalytic activity of JAK1, such as those activated by Type I interferons (IFNα/β) and Interleukin-6 (IL-6), are potently blocked.[6][8]
-
Pathways Partially Inhibited: Pathways that utilize JAK1 in combination with another JAK family member, like the IL-2 receptor which signals through JAK1 and JAK3, show partial inhibition.[6][8]
-
Pathways Spared: Cytokine pathways that do not rely on JAK1, such as the GM-CSF receptor (JAK2/JAK2 homodimer) and the IL-12 receptor (JAK2/TYK2 heterodimer), are unaffected by this compound.[6][8]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound.
Human PBMC Isolation and Cytokine Stimulation
-
Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8]
-
Pre-treatment: Cells are resuspended in appropriate media and treated with this compound or vehicle control (DMSO) at specified concentrations for 2-3 hours.[4][6][9]
-
Stimulation: Following pre-treatment, cells are stimulated with a specific cytokine for a defined period. Common conditions include:
-
Lysis & Analysis: Cells are immediately lysed, and protein concentrations are normalized. Samples are then analyzed by Western Blot.
Western Blotting for Phospho-STAT Analysis
-
SDS-PAGE: Cell lysates are resolved on polyacrylamide gels.
-
Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., 5% BSA or milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as loading controls.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software. Phospho-STAT signals are normalized to total STAT or a housekeeping protein.
Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)
This technique is used to assess the engagement of this compound with its cysteine targets across the proteome.
-
Cell Treatment: Human PBMCs are treated with varying concentrations of this compound (e.g., 0.01–10 µM) for 3 hours.[6]
-
Lysis and Labeling: Cells are lysed, and the proteomes are treated with an alkyne-functionalized iodoacetamide (IA-alkyne) probe, which labels cysteines that have not been engaged by the inhibitor.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the IA-alkyne probe via copper-catalyzed click chemistry.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, and the captured proteins are digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites. A decrease in signal for a specific cysteine (like JAK1_C817) indicates engagement by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of JAK inhibitors. Its unique allosteric mechanism and high selectivity for JAK1 provide a powerful tool for dissecting the specific roles of JAK1 in complex cytokine networks. This selectivity profile may translate to improved therapeutic windows and reduced side effects compared to less selective, ATP-competitive inhibitors. Further research will likely focus on the clinical development of this and similar compounds for a range of autoimmune and inflammatory disorders where JAK1 signaling is a key driver of pathology.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Cytokine - Wikipedia [en.wikipedia.org]
- 3. Regulation of cytokine signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R,R)-VVD-118313: A Technical Guide to its Application as a Click Chemistry Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-VVD-118313 is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in a variety of diseases. Beyond its therapeutic potential, the chemical structure of this compound incorporates an alkyne functional group, positioning it as a versatile tool for chemical biology and drug discovery through its application as a click chemistry reagent. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction to this compound
This compound is the (R,R)-stereoisomer of VVD-118313, a molecule designed to selectively target an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1.[1][2] This covalent and allosteric mechanism of inhibition confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.[2][3] The presence of a terminal alkyne group in its structure allows for its use in click chemistry, a class of rapid, selective, and high-yield chemical reactions for conjugating molecules.[1][4] This feature enables researchers to attach various molecular probes, such as fluorescent dyes or affinity tags, to this compound, facilitating studies on its distribution, target engagement, and downstream biological effects.
Mechanism of Action and Biological Activity
This compound functions as a selective JAK1 inhibitor by covalently binding to cysteine 817 in the pseudokinase domain, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2] This targeted inhibition affects several key inflammatory pathways.
Inhibited Signaling Pathways:
-
IFNα-pSTAT1 Pathway: VVD-118313 demonstrates potent inhibition of IFNα-stimulated STAT1 phosphorylation.[1][2]
-
IL-6-pSTAT3 Pathway: The inhibitor effectively blocks IL-6-stimulated STAT3 phosphorylation.[1][2]
-
IL-2-pSTAT5 Pathway: VVD-118313 also inhibits the IL-2-pSTAT5 pathway in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[1]
The selectivity of VVD-118313 for JAK1-dependent pathways is a key attribute, as it shows minimal activity against pathways that are independent of JAK1, such as the JAK2-dependent GM-CSF-STAT5 pathway.[2]
Quantitative Data on Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of VVD-118313 and its stereoisomers against various JAK-STAT signaling pathways.
Table 1: Inhibitory Activity of VVD-118313 Stereoisomers on Cytokine-Stimulated STAT Phosphorylation in Human PBMCs
| Compound | Target Pathway | IC50 (µM) |
| VVD-118313 ((S,R)-5a) | IFNα-pSTAT1 | ~0.03-0.05 |
| IL-6-pSTAT3 | ~0.03-0.05 | |
| (R,S)-5b | IFNα-pSTAT1 | ~0.03-0.05 |
| IL-6-pSTAT3 | ~0.03-0.05 | |
| Diastereomer 5c | IFNα-pSTAT1 | > 1 |
| IL-6-pSTAT3 | > 1 | |
| Diastereomer 5d | IFNα-pSTAT1 | > 1 |
| IL-6-pSTAT3 | > 1 | |
| Tofacitinib (pan-JAK inhibitor) | IFNα-pSTAT1 | ~0.1 |
| IL-6-pSTAT3 | ~0.1 |
Data sourced from bioRxiv.[4]
Table 2: Concentration-Dependent Inhibition of JAK1-Mediated Signaling by VVD-118313 in Human PBMCs
| Cytokine Pathway | VVD-118313 Concentration (µM) | % Inhibition |
| IFNα-pSTAT1 | 0.01 | >50% |
| 0.1 | >90% | |
| IL-6-pSTAT3 | 0.1 - 1 | ~80-85% |
| IL-2-pSTAT5 | 0.1 - 1 | ~70% |
Data sourced from bioRxiv.[4]
This compound as a Click Chemistry Reagent
The terminal alkyne group of this compound allows for its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] This enables the attachment of reporter molecules for various applications.
Caption: Workflow for a CuAAC reaction using this compound.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for conjugating this compound to an azide-functionalized molecule in solution.
Materials:
-
This compound
-
Azide-functionalized molecule of interest (e.g., fluorescent probe-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen reaction solvent.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let this mixture stand for 1-2 minutes.
-
-
Click Reaction:
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or HPLC to isolate the desired conjugate.
-
Protocol 2: Labeling of Cellular Proteins with an Alkyne Probe and Detection via CuAAC and In-Gel Fluorescence
This protocol is adapted from the methodology used to detect the engagement of an alkynylated analogue of VVD-118313 with JAK1 in cells.[2]
Materials:
-
Cells expressing the protein of interest
-
Alkynylated probe (e.g., an analogue of this compound)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Rhodamine-azide or other fluorescent azide probe
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the alkynylated probe at the desired concentration and for the specified time.
-
Wash the cells with PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Click Reaction in Lysate:
-
To a defined amount of protein lysate, add the click chemistry reaction components. A typical reaction mixture may include the lysate, a fluorescent azide probe (e.g., rhodamine-azide), CuSO₄, THPTA, and sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation and Sample Preparation:
-
Precipitate the proteins from the reaction mixture using a suitable method (e.g., methanol/chloroform precipitation).
-
Wash the protein pellet with methanol and resuspend it in SDS-PAGE sample buffer.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
References
Methodological & Application
Application Notes and Protocols for (R,R)-VVD-118313 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(R,R)-VVD-118313 is a highly selective, covalent inhibitor of Janus kinase 1 (JAK1). It functions as an allosteric inhibitor by targeting a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[1][2] This unique mechanism allows for potent and selective blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling pathways, while having minimal impact on other JAK family members like JAK2.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on JAK1 signaling. The protocols are primarily based on studies conducted with human peripheral blood mononuclear cells (PBMCs) and the 22Rv1 human prostate cancer cell line, which lacks endogenous JAK1 expression and can be used for reconstitution experiments.[3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and selectivity of VVD-118313 (of which this compound is a specific isomer) in cell-based assays.
Table 1: Concentration-Dependent Inhibition of Cysteine Reactivity by VVD-118313 in Human PBMCs
| Target Cysteine | Concentration (µM) | Incubation Time | Percent Engagement |
| JAK1_C817 | 0.01 | 3 h | >90%[3] |
| JAK1_C817 | 1 | 3 h | ≥75%[1][4] |
| TYK2_C838 | 1 | 3 h | ≥75%[1][4] |
Data is derived from mass spectrometry-based activity-based protein profiling (MS-ABPP) experiments.
Table 2: Functional Inhibition of JAK-STAT Signaling Pathways by VVD-118313
| Cell Type | Pathway | Treatment Concentration (µM) | Incubation Time | Cytokine Stimulation | Result |
| Human PBMCs | IFNα-pSTAT1 | 0.01-10 | 2 h | IFNα (100 ng/mL, 30 min) | Dose-dependent inhibition[5][6] |
| Human PBMCs | IL-6-pSTAT3 | 0.01-10 | 2 h | IL-6 (25 ng/mL, 30 min) | Dose-dependent inhibition[5][6] |
| Human PBMCs | IL-2-pSTAT5 | 0.01-10 | 2 h | IL-2 (20 U/mL, 15 min) | Dose-dependent inhibition[5][6] |
| Human PBMCs | T-cell Activation (CD25+) | 0.1-0.4 | 24 h | αCD3/αCD28 | Reduction in CD25+ T-cells[5][6] |
| 22Rv1 cells (WT-JAK1) | IFNα-pSTAT1 | ~0.2 | 2 h | IFNα (100 ng/mL, 30 min) | >80% inhibition[3] |
| 22Rv1 cells (WT-JAK1) | IL-6-pSTAT3 | ~0.2 | 2 h | IL-6 (50 ng/mL, 30 min) | >80% inhibition[3] |
| 22Rv1 cells (C817A-JAK1) | IFNα-pSTAT1 / IL-6-pSTAT3 | up to 2 | 2 h | IFNα / IL-6 | Negligible impact (<10%)[3] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol details the methodology for assessing the inhibitory effect of this compound on cytokine-induced phosphorylation of STAT proteins in primary human immune cells.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IFNα, IL-6, IL-2, and GM-CSF
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for Western blotting (pSTAT1, pSTAT3, pSTAT5, total STAT1, total STAT3, total STAT5, and loading control like β-actin)
Procedure:
-
Cell Culture: Isolate human PBMCs and culture them in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Compound Treatment: Seed the PBMCs at an appropriate density. Treat the cells with varying concentrations of this compound or vehicle control for 2 hours.
-
Cytokine Stimulation: Following the compound treatment, stimulate the cells with one of the following cytokines for the indicated time:
-
IFNα: 100 ng/mL for 30 minutes to assess pSTAT1.
-
IL-6: 25 ng/mL for 30 minutes to assess pSTAT3.
-
IL-2: 20 U/mL for 15 minutes to assess pSTAT5.
-
GM-CSF: 0.5 mg/mL for 15 minutes as a negative control for JAK1 inhibition.[3]
-
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated and total STAT proteins. Subsequently, use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for phosphorylated STAT proteins and normalize them to the total STAT protein levels or a loading control. Compare the results from this compound-treated cells to the vehicle-treated controls.
Protocol 2: Evaluation of this compound Specificity using JAK1-deficient 22Rv1 Cells
This protocol describes how to confirm that the inhibitory activity of this compound is dependent on the presence of C817 in JAK1 using the 22Rv1 cell line.
Materials:
-
22Rv1 cells (lacking endogenous JAK1)
-
Expression vectors for wild-type (WT) JAK1 and C817A mutant JAK1
-
Transfection reagent
-
This compound
-
Recombinant Human IFNα and IL-6
-
Materials for Western blotting as described in Protocol 1.
Procedure:
-
Cell Culture and Transfection: Culture 22Rv1 cells in appropriate media. Transfect the cells with expression vectors for WT-JAK1 or C817A-JAK1. Also include a mock-transfected control. Allow the cells to express the proteins for 24-48 hours.
-
Compound Treatment: Treat the transfected cells with this compound (e.g., at 2 µM) or vehicle control for 2 hours.[5][6]
-
Cytokine Stimulation: Stimulate the cells with either IFNα (100 ng/mL for 30 minutes) or IL-6 (50 ng/mL for 30 minutes).[1]
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 1 to detect pSTAT1 and pSTAT3 levels.
-
Data Analysis: Compare the inhibition of STAT phosphorylation in WT-JAK1 expressing cells versus C817A-JAK1 expressing cells. A significant reduction in inhibition in the C817A mutant-expressing cells would confirm the specificity of this compound for the C817 residue of JAK1.
Mandatory Visualization
Caption: Inhibition of the JAK1 signaling pathway by this compound.
Caption: Experimental workflow for assessing STAT phosphorylation inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Assay Conditions for (R,R)-VVD-118313: A Selective Allosteric JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). This compound, also referred to as compound 5a in some literature, targets a specific cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockage of JAK1-dependent trans-phosphorylation and cytokine signaling.[1][2][3][4] The following protocols are based on methodologies described in the primary research characterizing this compound.
Mechanism of Action
This compound is a covalent inhibitor that selectively engages an allosteric site on JAK1.[3][5] This unique mechanism of action confers high selectivity for JAK1 over other JAK family members, such as JAK2, which is critical for minimizing off-target effects.[3][5] The inhibitor has been shown to effectively block signaling pathways downstream of various cytokines, including interferons (IFNs) and interleukins (ILs).[1][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound in various assays.
Table 1: Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs
| Cytokine Stimulus | Downstream Pathway | This compound IC₅₀ (nM) |
| IFNα | pSTAT1 | 32 |
| IL-6 | pSTAT3 | ~30-50 |
| IL-2 | pSTAT5 | Partial Inhibition |
Data compiled from multiple sources indicating potent inhibition of IFNα and IL-6 signaling pathways. The inhibition of the IL-2-pSTAT5 pathway is partial, reflecting a shared dependency on multiple JAK isoforms.[4][5]
Table 2: Selectivity Profile of this compound
| Assay | Target Pathway | This compound Activity |
| GM-CSF Stimulation | JAK2/pSTAT5 | No significant inhibition |
| IL-12 Stimulation | TYK2/JAK2/pSTAT4 | No significant inhibition |
| Prolactin Stimulation | JAK2/pSTAT5 | Inactive |
As demonstrated in studies using human PBMCs and 22Rv1 cells, this compound shows high selectivity for JAK1-dependent pathways while sparing those mediated by JAK2 and TYK2/JAK2.[4][5]
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced JAK-STAT Signaling in Human PBMCs
This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced phosphorylation of STAT proteins in primary human peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
This compound
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cytokines: Recombinant Human IFNα, IL-6, IL-2, GM-CSF.
-
DMSO (vehicle control).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and buffers.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5, anti-STAT1, anti-STAT3, anti-STAT5, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
2. Methods:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in complete RPMI-1640 medium.
-
Compound Treatment: Seed PBMCs in a multi-well plate. Pre-treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO for 2-3 hours at 37°C.[1][6]
-
Cytokine Stimulation: Stimulate the cells with the respective cytokines for the indicated times:
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify band intensities and normalize phosphorylated STAT levels to total STAT and a loading control.
-
Protocol 2: T-Cell Activation Assay
This protocol is for evaluating the effect of this compound on the activation of human T-cells.
1. Materials:
-
Isolated human T-cells.
-
This compound.
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation.
-
Flow cytometry staining buffer.
-
Fluorochrome-conjugated antibodies against CD25 and CD69.
-
Flow cytometer.
2. Methods:
-
T-Cell Culture and Treatment: Culture isolated human T-cells and treat with varying concentrations of this compound (e.g., 0.1 µM to 0.4 µM) for 24 hours.[1][6]
-
Stimulation: Co-stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
-
Staining: After the incubation period, harvest the cells and stain with fluorochrome-conjugated anti-CD25 and anti-CD69 antibodies.
-
Flow Cytometry: Analyze the expression of the activation markers CD25 and CD69 using a flow cytometer. A reduction in the proportion of CD25+ and CD69+ T-cells indicates inhibition of T-cell activation.[2]
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Experimental workflow for STAT phosphorylation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Treating Human PBMCs with (R,R)-VVD-118313
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1), in studies involving human peripheral blood mononuclear cells (PBMCs). This document includes detailed protocols for cell handling, inhibitor treatment, and downstream analysis, along with key quantitative data and signaling pathway diagrams.
This compound , also known as VVD-118313, targets a specific allosteric cysteine residue (C817) in the pseudokinase domain of JAK1.[1][2] This covalent modification blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[3][4] Its high selectivity for JAK1 makes it a valuable tool for dissecting the role of this specific kinase in immune cell function and for the development of novel therapeutics for autoimmune and inflammatory diseases.[2][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on human PBMCs.
Table 1: Inhibition of JAK-STAT Signaling Pathways in Human PBMCs by this compound.
| Target Pathway | Cytokine Stimulant | This compound Concentration | Incubation Time | Percent Inhibition | Reference |
| IFNα-pSTAT1 | IFNα (100 ng/mL) | 0.01 µM | 2 hours | >50% | [5] |
| 0.1 µM | 2 hours | >85% | [1] | ||
| IL-6-pSTAT3 | IL-6 (25 ng/mL) | 0.1 µM | 2 hours | >85% | [1] |
| 1 µM | 2 hours | ~80-85% | [5] | ||
| IL-2-pSTAT5 | IL-2 (20 U/mL) | 0.1 - 1 µM | 2 hours | ~70% | [1] |
| GM-CSF-pSTAT5 | GM-CSF (0.5 mg/mL) | 0.1 - 1 µM | 2 hours | No effect | [1] |
| IL-12-pSTAT4 | IL-12 | Not specified | Not specified | No effect | [1] |
Table 2: Effects of this compound on T-Cell Activation and Cytokine/Chemokine Production in Human PBMCs.
| Parameter | Stimulation | This compound Concentration | Incubation Time | Effect | Reference |
| T-Cell Activation (CD25+ T-cells) | αCD3/αCD28 | 0.1 - 0.4 µM | 24 hours | Reduction in the proportion of CD25+ T-cells | [3][4] |
| IFNγ Secretion | αCD3/αCD28 | Not specified | Not specified | Partial blockade | [1] |
| IL-2 Production | αCD3/αCD28 | Not specified | Not specified | Slight increase | [1] |
| Pro-inflammatory Chemokine Induction (CCL2/MCP-1, CXCL10/IP-10, CCL4/MIP-1β) | Not specified | 0.1 - 0.5 µM | 2 hours | Suppression | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3]
Isolation and Culture of Human PBMCs
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Density: Plate the cells at a density appropriate for the subsequent assay (e.g., 1 x 10^6 cells/mL).
Treatment of PBMCs with this compound
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[3] Remember to include a DMSO-only vehicle control.
-
Pre-incubation: Add the diluted this compound or vehicle control to the PBMC cultures.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 3, or 24 hours) at 37°C in a humidified 5% CO2 incubator.[1][3]
Cytokine Stimulation and Downstream Analysis
a) Analysis of JAK-STAT Signaling by Western Blotting:
-
Stimulation: Following pre-incubation with this compound, stimulate the PBMCs with the appropriate cytokine for a short duration (e.g., IFNα at 100 ng/mL for 30 minutes, IL-6 at 25 ng/mL for 30 minutes, or IL-2 at 20 U/mL for 15 minutes).[1][6]
-
Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
b) Measurement of Cytokine and Chemokine Production by ELISA or Multiplex Assay:
-
Sample Collection: After the desired incubation period with this compound and any stimulants, collect the cell culture supernatants by centrifugation.
-
Assay Performance: Measure the concentration of secreted cytokines (e.g., IFNγ, IL-2) and chemokines (e.g., CCL2, CXCL10, CCL4) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.[3][4]
c) Assessment of T-Cell Activation by Flow Cytometry:
-
Stimulation: Co-stimulate PBMCs with anti-CD3 and anti-CD28 antibodies in the presence of this compound for 24 hours.[3][4]
-
Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and the activation marker CD25.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD25+ cells within the T-cell populations.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting JAK1-mediated cytokine signaling.
Caption: Experimental workflow for treating human PBMCs with this compound.
References
- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Effective concentrations of (R,R)-VVD-118313 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-VVD-118313 is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by targeting a subtype-restricted allosteric cysteine, C817, in the pseudokinase domain of JAK1, thereby blocking JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[3][4] This covalent mechanism of action confers high potency and selectivity, making this compound a valuable tool for studying JAK1-mediated signaling pathways and a potential therapeutic candidate for immunological disorders and cancer.[1][3][5] These application notes provide a summary of the effective in vitro concentrations of this compound and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of this compound in vitro
The following tables summarize the quantitative data on the effective concentrations of this compound in various in vitro assays.
Table 1: Inhibition of STAT Phosphorylation
| Cell Type | Pathway | Assay Type | IC50 / Effective Concentration | Reference |
| Human PBMCs | IFNα-pSTAT1 | Western Blot / HTRF | IC50: ~0.03-0.05 µM | [3] |
| Human PBMCs | IL-6-pSTAT3 | Western Blot | ~80-85% inhibition at 0.1-1 µM | [3] |
| Human PBMCs | IL-2-pSTAT5 | Western Blot | Partial inhibition at 0.1 and 1 µM | [3] |
| 22Rv1 cells (WT-JAK1 expressing) | IFNα-pSTAT1 | Western Blot | >80% inhibition at ~0.2 µM | [3][6] |
| 22Rv1 cells (WT-JAK1 expressing) | IL-6-pSTAT3 | Western Blot | >80% inhibition at ~0.2 µM | [3][6] |
| Mouse Splenocytes | IFNα-pSTAT1 | Not Specified | Inhibition at 0.01-0.1 µM | [3] |
| Mouse Splenocytes | IL-2-pSTAT5 | Not Specified | Inhibition at 0.01-0.1 µM | [3] |
Table 2: Effects on T-Cell Activation and Cytokine Production
| Cell Type | Assay | Measurement | Effective Concentration | Reference |
| Human T-cells | T-cell Activation | Reduction in CD25+ T-cells | 0.1-0.4 µM (24h) | [1][2] |
| Human T-cells | Cytokine Secretion | Inhibition of IFNγ secretion | 0.1-0.5 µM (2h) | [1][2] |
| Human T-cells | Cytokine Secretion | Increased production of IL-2 | 0.1-0.5 µM (2h) | [1][2] |
| Human PBMCs | Chemokine Production | Suppression of CCL2, CXCL10, CCL4 | 0.1-0.5 µM (2h) | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the JAK1 signaling pathway.
Caption: Mechanism of this compound action in the JAK1/STAT pathway.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Inhibition of STAT Phosphorylation via Western Blotting
This protocol details the measurement of phosphorylated STAT (pSTAT) levels in human Peripheral Blood Mononuclear Cells (PBMCs) following cytokine stimulation and treatment with this compound.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of pSTAT inhibition.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed cells in a 6-well plate at a density of 5 x 10^6 cells/well.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours at 37°C.
-
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) at 37°C.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT (e.g., anti-pSTAT1, anti-pSTAT3), total STAT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize pSTAT levels to total STAT and the loading control.
T-Cell Activation Assay
This protocol describes how to assess the effect of this compound on T-cell activation by measuring the expression of the activation marker CD25.
Experimental Workflow Diagram
Caption: Workflow for T-cell activation assay.
Protocol:
-
T-cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.
-
Cell Culture and Treatment:
-
Plate T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with this compound (e.g., 0.1, 0.2, 0.4 µM) or DMSO for 24 hours.
-
-
T-cell Stimulation: Activate the T-cells by adding plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Staining for Flow Cytometry:
-
After the 24-hour incubation, harvest the cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-CD25 antibody for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the live lymphocyte population.
-
-
Data Analysis: Determine the percentage of CD25-positive cells in the treated and untreated samples.
Cytokine Secretion Assay
This protocol outlines the measurement of cytokine secretion from human T-cells treated with this compound using an ELISA-based method.
Protocol:
-
T-cell Isolation and Culture: Isolate and culture human T-cells as described in the T-cell activation assay protocol.
-
Treatment and Stimulation:
-
Treat T-cells with this compound (e.g., 0.1, 0.25, 0.5 µM) or DMSO for 2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
-
-
Supernatant Collection: After 24-48 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA:
-
Quantify the concentration of cytokines (e.g., IFNγ, IL-2) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Compare the cytokine levels between treated and untreated cells.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (R,R)-VVD-118313 in STAT Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
(R,R)-VVD-118313 , an isomer of the selective, allosteric JAK1 inhibitor VVD-118313, offers a potent tool for investigating the role of JAK1-mediated signal transduction.[1][2] This document provides detailed application notes and protocols for the use of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a critical step in cytokine signaling pathways.
VVD-118313 acts by covalently targeting a specific allosteric cysteine residue, C817, within the pseudokinase domain of JAK1.[3][4] This mechanism effectively blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][4][5] Its high selectivity for JAK1 over other JAK family members, such as JAK2, makes it a valuable tool for dissecting the specific contributions of JAK1 to various physiological and pathological processes.[3][4]
Data Presentation: Inhibition of STAT Phosphorylation
The following tables summarize the quantitative data on the inhibitory effects of VVD-118313 on STAT phosphorylation across different experimental systems.
Table 1: Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs
| Target Pathway | Cytokine Stimulus | VVD-118313 Concentration (µM) | Treatment Duration | Inhibition |
| IFNα-pSTAT1 | IFNα (100 ng/mL, 30 min) | 0.1 | 2 hours | >85% |
| IL-6-pSTAT3 | IL-6 (25 ng/mL, 30 min) | 0.1 | 2 hours | >85% |
| IL-2-pSTAT5 | IL-2 (20 U/mL, 15 min) | 0.1 - 1 | 2 hours | ~70% |
Data compiled from studies on human peripheral blood mononuclear cells (PBMCs).[3]
Table 2: Inhibition of STAT Phosphorylation in 22Rv1 Cells Expressing JAK1 Variants
| Cell Line | Target Pathway | VVD-118313 Concentration (µM) | Treatment Duration | Result |
| 22Rv1-WT-JAK1 | IFNα-pSTAT1 | 2 | 2 hours | Blocked |
| 22Rv1-WT-JAK1 | IL-6-pSTAT3 | 2 | 2 hours | Blocked |
| 22Rv1-C817A-JAK1 | IFNα-pSTAT1 | Up to 2 | 2 hours | Negligible Impact (<10%) |
| 22Rv1-C817A-JAK1 | IL-6-pSTAT3 | Up to 2 | 2 hours | Negligible Impact (<10%) |
These experiments in the 22Rv1 human prostate cancer cell line, which lacks endogenous JAK1, demonstrate the C817-dependent mechanism of VVD-118313.[3]
Table 3: Inhibition of T-Cell Activation and Cytokine Production
| Application | Cell Type | VVD-118313 Concentration (µM) | Treatment Duration | Effect |
| T-Cell Activation | Human T-Cells | 0.1 - 0.4 | 24 hours | Reduction in CD25+ T-cells |
| Cytokine Production | Human PBMCs | 0.1 - 0.5 | 2 hours (pre-stimulation) | Inhibition of pro-inflammatory cytokines/chemokines |
Longer incubation times, such as 24 hours, have been shown to be effective in studies of T-cell activation.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing STAT phosphorylation inhibition.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing STAT phosphorylation inhibition.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol details the methodology for treating human PBMCs with this compound followed by cytokine stimulation to assess the inhibition of STAT phosphorylation by Western blot.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Cytokines (e.g., IFNα, IL-6, IL-2)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for pSTAT and total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium.
-
Plate cells in a multi-well plate at a density of 1-2 x 10^6 cells/well.
-
-
Inhibitor Treatment:
-
Prepare working dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the cells.
-
-
Cytokine Stimulation:
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for the corresponding total STAT protein or a housekeeping protein like β-actin.
-
Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
This protocol provides a method for quantifying STAT5 phosphorylation in T-cells using flow cytometry, adapted from established procedures.[7]
Materials:
-
T-cells (primary or cell line)
-
This compound
-
Cytokine (e.g., IL-2 or IL-7)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation:
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 2 hours .
-
Stimulate the cells with the desired cytokine (e.g., IL-2) for 15 minutes .[7]
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding paraformaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.[7]
-
Pellet the cells by centrifugation and wash.
-
Permeabilize the cells by resuspending in ice-cold methanol and incubating for 10 minutes on ice.[7]
-
-
Antibody Staining and Analysis:
-
Wash the cells to remove the methanol.
-
Stain with the fluorochrome-conjugated anti-pSTAT5 antibody for 30 minutes at room temperature, protected from light.[7]
-
Wash the cells again.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples on a flow cytometer to quantify the levels of pSTAT5.
-
These protocols provide a foundation for utilizing this compound as a selective inhibitor of JAK1-mediated STAT phosphorylation. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application Notes and Protocols for (R,R)-VVD-118313 in Western Blot Analysis of Phosphorylated STAT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R,R)-VVD-118313, a selective, allosteric inhibitor of Janus Kinase 1 (JAK1), in the analysis of phosphorylated Signal Transducer and Activator of Transcription (pSTAT) proteins by Western blot. This compound is a potent tool for investigating JAK1-dependent signaling pathways implicated in various disease processes, including cancer and inflammatory disorders.[1][2]
Mechanism of Action
This compound is the (R,R)-isomer of VVD-118313, which selectively targets an allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.[3][4] This covalent interaction blocks the trans-phosphorylation of JAK1, thereby inhibiting the subsequent phosphorylation and activation of downstream STAT proteins.[1][5] Its unique allosteric mechanism provides high selectivity for JAK1 over other JAK family members like JAK2, JAK3, and TYK2.[4][6] This selectivity allows for the precise dissection of JAK1-mediated signaling pathways.
Data Presentation
The inhibitory activity of VVD-118313 on various pSTAT pathways has been quantified in several studies. The following tables summarize these findings.
| Cell Type | Cytokine Stimulus (Concentration, Time) | Target pSTAT | VVD-118313 Concentration (µM) | % Inhibition | Reference |
| Human PBMCs | IFNα (100 ng/mL, 30 min) | pSTAT1 | 0.1 | >85% | [7] |
| Human PBMCs | IL-6 (25 ng/mL, 30 min) | pSTAT3 | 0.1 | >85% | [7] |
| Human PBMCs | IL-2 (20 U/mL, 15 min) | pSTAT5 | 0.1 - 1 | ~70% | [7] |
| 22Rv1 cells (WT-JAK1) | IFNα | pSTAT1 | ~0.2 | >80% | [7] |
| 22Rv1 cells (WT-JAK1) | IL-6 | pSTAT3 | ~0.2 | >80% | [7] |
| 22Rv1 cells (C817A-JAK1) | IFNα / IL-6 | pSTAT1 / pSTAT3 | up to 2 | <10% | [7] |
| Mouse Splenocytes | IFNα (100 ng/mL, 30 min) | pSTAT1 | 0.01 - 0.1 | Significant Inhibition | [7] |
| Mouse Splenocytes | IL-2 (20 U/mL, 15 min) | pSTAT5 | 0.01 - 0.1 | Significant Inhibition | [7] |
Note: this compound is the more potent enantiomer of the stereoisomeric mixture of VVD-118313.[8]
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: JAK/STAT signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol details the steps to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).
Caption: Experimental workflow for pSTAT analysis in PBMCs.
Materials:
-
This compound (stored as a stock solution in DMSO)
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Cytokines (e.g., human IFNα, IL-6, IL-2)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for the pSTAT of interest, total STAT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture human PBMCs in RPMI-1640 medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours.[7]
-
-
Cytokine Stimulation:
-
Following pre-treatment, stimulate the cells with the appropriate cytokine for the specified time (e.g., 100 ng/mL IFNα for 30 minutes for pSTAT1, 25 ng/mL IL-6 for 30 minutes for pSTAT3, or 20 U/mL IL-2 for 15 minutes for pSTAT5).[9] A non-stimulated control should be included.
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][13]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
-
Incubate the membrane with the primary antibody against the specific pSTAT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities.
-
To normalize the data, strip the membrane and re-probe with antibodies against the corresponding total STAT and a loading control. The pSTAT signal should be normalized to the total STAT signal, which is then normalized to the loading control.[11]
-
Protocol 2: Analysis of this compound Specificity in 22Rv1 Cells Expressing JAK1 Mutants
This protocol is designed to confirm that the inhibitory activity of this compound is dependent on the presence of Cysteine 817 in JAK1.
Procedure:
-
Cell Culture and Transfection:
-
Culture 22Rv1 cells.
-
Transfect cells with constructs expressing either wild-type (WT) JAK1, a catalytically inactive mutant (e.g., C810A), or the this compound-resistant mutant (C817A).[7]
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Treat the transfected cells with this compound (e.g., 2 µM) or a pan-JAK inhibitor like tofacitinib as a control for 2 hours.[8]
-
Stimulate the cells with IFNα or IL-6 to assess JAK1-dependent pSTAT1 and pSTAT3, respectively. To assess JAK2-dependent signaling as a specificity control, stimulate with prolactin (PRL) to measure pSTAT5.[7]
-
-
Western Blot Analysis:
-
Follow the Western blotting and analysis steps as outlined in Protocol 1.
-
A significant reduction in pSTAT1 and pSTAT3 should be observed in WT-JAK1 and C810A-JAK1 expressing cells treated with this compound, but not in C817A-JAK1 expressing cells.[7] The pan-JAK inhibitor should inhibit pSTAT in all cell lines. The JAK2-dependent pSTAT5 signal should remain unaffected by this compound.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for (R,R)-VVD-118313 Alkyne Group in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-VVD-118313 is a highly selective and potent covalent inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] It functions by targeting an isoform-restricted allosteric cysteine residue (C817) located in the pseudokinase domain of JAK1.[5][6] A key feature of this compound is the presence of a terminal alkyne group, which makes it an ideal chemical probe for bioorthogonal "click chemistry" applications.[1][2][3][4] Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-containing reporter molecules, enabling the visualization and identification of its protein targets.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in activity-based protein profiling (ABPP) to study JAK1 engagement in a cellular context.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits JAK1-dependent signaling pathways by covalently modifying C817. This allosteric inhibition mechanism blocks the trans-phosphorylation of the kinase's activation loop, thereby preventing downstream signaling cascades.[5] JAK1 is a critical mediator for numerous cytokine receptors, and its inhibition by this compound has been shown to block the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription) in response to cytokines such as interferon-α (IFNα) and interleukin-6 (IL-6).[1][5][6]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data for VVD-118313, the parent compound of which this compound is a stereoisomer. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro and In Situ Activity of VVD-118313
| Parameter | Assay Condition | Value | Reference |
| IC₅₀ | IFNα-stimulated STAT1 phosphorylation | 32 nM | [5] |
| Target Engagement | In situ engagement of JAK1_C817 in human PBMCs (3h treatment) | Near-complete blockade at 0.1 µM | [5] |
| Target Engagement | In situ engagement of TYK2_C838 in human PBMCs (3h treatment) | Near-complete blockade at 0.1 µM | [5] |
| Labeling Concentration | Alkyne probe 6 for in situ labeling of JAK1 in 22Rv1 cells (2h) | 0.1 µM | [5][6] |
Table 2: Inhibition of JAK-STAT Pathways in Human PBMCs by VVD-118313 (2-hour pre-treatment)
| Pathway | Cytokine Stimulus | VVD-118313 Concentration | % Inhibition | Reference |
| IFNα-pSTAT1 | 100 ng/mL IFNα (30 min) | 0.1 µM | >90% | [6] |
| IL-6-pSTAT3 | 25 ng/mL IL-6 (30 min) | 0.1 µM | ~80-85% | [6] |
| IL-2-pSTAT5 | 20 U/mL IL-2 (15 min) | 0.1 µM | ~70% | [6] |
| GM-CSF-pSTAT5 | 0.5 mg/mL GM-CSF (15 min) | up to 1 µM | No effect | [6] |
Experimental Protocols
This section provides a detailed protocol for an activity-based protein profiling (ABPP) experiment to detect the covalent modification of JAK1 by this compound in cultured cells. The workflow involves in situ labeling of cells with the alkyne probe, cell lysis, click chemistry with a fluorescent azide reporter, and analysis by SDS-PAGE.
Caption: Experimental workflow for gel-based ABPP using this compound.
Protocol: Gel-Based ABPP of this compound
Materials:
-
This compound alkyne probe
-
Cell line of interest (e.g., 22Rv1 cells expressing wild-type JAK1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Fluorescent azide reporter (e.g., Azide-Alexa Fluor 488, Rhodamine-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
Part 1: In Situ Labeling of Cells
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.1 µM to 1 µM) in cell culture medium. Include a DMSO-treated vehicle control. For competition experiments, pre-incubate cells with a non-alkyne containing inhibitor before adding this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 2-3 hours) at 37°C in a CO₂ incubator.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation.
Part 2: Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay or a similar method. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general click chemistry protocols for cell lysates. Optimization may be required.[1][2][7]
-
Prepare Stock Solutions:
-
Fluorescent Azide Reporter: 1-10 mM in DMSO
-
CuSO₄: 20-50 mM in water
-
THPTA or TBTA ligand: 100 mM in water or DMSO/tBuOH
-
Sodium Ascorbate: 100-300 mM in water (prepare fresh)
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order (for a 50 µL final reaction volume):
-
Normalized protein lysate (e.g., 25 µg in 25 µL)
-
Fluorescent Azide Reporter (to a final concentration of 25-100 µM)
-
CuSO₄/Ligand premix (add CuSO₄ to the ligand solution and vortex briefly before adding to the reaction). Final concentrations should be ~1 mM CuSO₄ and ~5 mM ligand.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.
Part 4: SDS-PAGE and In-Gel Fluorescence Analysis
-
Sample Preparation: Add 4x SDS-PAGE loading buffer to the click reaction mixture. Boil the samples at 95°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel on a fluorescence scanner using the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band corresponding to the molecular weight of JAK1 should be observed in the lanes treated with this compound, and this signal should be reduced in competition experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for (R,R)-VVD-118313 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of (R,R)-VVD-118313 solutions, a potent and selective allosteric inhibitor of JAK1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Introduction
This compound is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways. It functions by covalently binding to an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1, thereby blocking its trans-phosphorylation and subsequent downstream signaling. This targeted mechanism of action makes this compound a valuable tool for studying JAK1-dependent signaling in various biological contexts, including cancer and inflammatory diseases. Specifically, it has been shown to inhibit IFNα-stimulated STAT1 phosphorylation, IL-6-stimulated STAT3 phosphorylation, and IL-2-stimulated STAT5 phosphorylation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₂Cl₂N₂O₃S |
| Molecular Weight | 429.36 g/mol |
| Appearance | Solid powder |
| Purity | >98% (typically analyzed by HPLC) |
| Solubility | Soluble in DMSO (e.g., 10 mM or 100 mg/mL) |
| CAS Number | 2875046-31-2 |
Storage and Handling of this compound
Proper storage and handling are critical to prevent degradation of the compound.
Solid Compound
| Storage Condition | Duration | Notes |
| -20°C | Long-term (months to years) | Recommended for long-term storage. |
| 4°C | Short-term (days to weeks) | Suitable for temporary storage. |
-
The solid compound is stable for several weeks at ambient temperature during shipping.
-
Protect from light and moisture.
Stock Solutions
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use within 6 months for optimal activity.[1][2] |
| -20°C | Up to 1 month | Aliquot into single-use vials. Use within 1 month.[1][2] |
-
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution, this would be 1 mL for 4.29 mg.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Figure 1: Workflow for preparing this compound stock solution.
In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol provides a general method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cell-based assay followed by Western blot analysis.
Materials:
-
Cells responsive to JAK1-dependent cytokines (e.g., human PBMCs, 22Rv1 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cytokines (e.g., IFNα, IL-6, IL-2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against phospho-STAT (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or recover overnight.
-
Compound Treatment: Prepare working solutions of this compound by diluting the stock solution in complete culture medium. Typical final concentrations range from 0.01 µM to 10 µM. Add the diluted compound or DMSO (vehicle control) to the cells and incubate for a predetermined time (e.g., 2-3 hours).
-
Cytokine Stimulation: Following compound incubation, stimulate the cells with the appropriate cytokine for a specific duration (e.g., IFNα for 30 minutes, IL-6 for 30 minutes, or IL-2 for 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target phospho-STAT and total STAT proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R,R)-VVD-118313 Concentration for JAK1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (R,R)-VVD-118313, a selective JAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).[1] It functions by covalently binding to a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[1][2][3] This binding event blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[1][4][5] Its unique allosteric mechanism allows for high selectivity over other JAK family members like JAK2 and JAK3.[3][6]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for a concentration range in a cell-based assay is between 0.01 µM and 10 µM.[4][5] Significant inhibition of JAK1-dependent signaling has been observed at concentrations as low as 0.01-0.1 µM in mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[2][7] Maximal inhibition of IFNα-STAT1 and IL-6-STAT3 phosphorylation in 22Rv1 cells has been reported at approximately 0.2 µM.[2][7]
Q3: How long should I pre-incubate cells with this compound before cytokine stimulation?
A3: Based on published studies, a pre-incubation time of 2 to 3 hours is commonly used to ensure adequate target engagement before cytokine stimulation.[2][4][8]
Q4: Is this compound selective for JAK1?
A4: Yes, this compound is highly selective for JAK1. It shows minimal activity against JAK2-dependent signaling pathways, such as GM-CSF-mediated STAT5 phosphorylation.[2][7] This selectivity is attributed to its unique mechanism of targeting the allosteric cysteine C817 in the JAK1 pseudokinase domain, a residue not conserved in JAK2 or JAK3.[3][6]
Q5: Will the presence of serum in my cell culture media affect the activity of this compound?
A5: The activity of VVD-118313 has been shown to be similar in both serum-free media and media containing 10% fetal bovine serum (FBS), with IC50 values for IFNα-stimulated STAT1 phosphorylation being 32 nM and 46 nM, respectively.[2]
Troubleshooting Guide
Issue 1: I am not observing any inhibition of my target pathway.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using a sufficient concentration of this compound. Refer to the concentration-response data in the tables below. Consider performing a dose-response experiment starting from 0.01 µM up to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.[4][5]
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Possible Cause 3: Inactive Compound.
-
Possible Cause 4: The pathway is not JAK1-dependent.
Issue 2: I am observing high background or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: While this compound is selective, very high concentrations may lead to off-target effects. Titrate the inhibitor to the lowest effective concentration that achieves the desired level of inhibition of the target pathway.
-
-
Possible Cause 2: Cell health is compromised.
-
Solution: High concentrations of any small molecule inhibitor can sometimes impact cell viability. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to ensure that the observed effects are not due to cytotoxicity.
-
Issue 3: My results are not consistent between experiments.
-
Possible Cause 1: Inconsistent experimental parameters.
-
Solution: Ensure all experimental parameters, including cell density, inhibitor concentration, pre-incubation time, cytokine concentration, and stimulation time, are kept consistent across all experiments.
-
-
Possible Cause 2: Variability in cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Data Presentation
Table 1: In Vitro Potency of VVD-118313
| Assay | Cell Type | Outcome | IC50 / Effective Concentration | Reference |
| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | Inhibition | IC50 ≈ 0.02 µM | [7] |
| IFNα-stimulated STAT1 phosphorylation | 22Rv1 cells | Maximal inhibition (>80%) | ~0.2 µM | [2][7] |
| IL-6-stimulated STAT3 phosphorylation | 22Rv1 cells | Maximal inhibition (>80%) | ~0.2 µM | [2][7] |
| IFNα-stimulated STAT1 phosphorylation | Serum-free media | Inhibition | IC50 = 32 nM | [2] |
| IFNα-stimulated STAT1 phosphorylation | 10% FBS media | Inhibition | IC50 = 46 nM | [2] |
| IFNα-STAT1 & IL-2-STAT5 phosphorylation | Mouse splenocytes | Inhibition | 0.01-0.1 µM | [2][7] |
Table 2: Effective Concentration Ranges of VVD-118313 in Cellular Assays
| Cell Type | Pathway Investigated | Effective Concentration Range | Incubation Time | Reference |
| Primary human PBMCs | JAK1-dependent cytokine signaling | 0.01 - 10 µM | 3 hours | [4][5] |
| 22Rv1 cells | IFNα-pSTAT1, IL-6-pSTAT3 | 2 µM | 2 hours | [4][5] |
| Human PBMCs | T-cell activation | 0.1 - 0.4 µM | 24 hours | [4][5] |
| Human PBMCs | Pro-inflammatory cytokine production | 0.1 - 0.5 µM | 2 hours | [4][5] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Inhibitor Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the desired pathway (e.g., 100 ng/mL IFNα for STAT1 phosphorylation, 25 ng/mL IL-6 for STAT3 phosphorylation).[2][8]
-
Stimulation Incubation: Incubate for the recommended time (e.g., 15-30 minutes at 37°C).[2][8]
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the levels of phosphorylated STAT (pSTAT) and total STAT by Western blotting or other immunoassays.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound inhibition of STAT phosphorylation.
Caption: Troubleshooting logic for lack of JAK1 inhibition.
References
- 1. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting lack of (R,R)-VVD-118313 activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R,R)-VVD-118313 in their assays.
Troubleshooting Guide: Lack of this compound Activity
Experiencing a lack of activity with this compound can be perplexing. This guide provides a structured approach to identifying the potential cause of the issue.
Question: Why am I not observing any inhibition of my target pathway with this compound?
Answer: A lack of activity can stem from several factors related to the compound itself, the experimental setup, or the biological system under investigation. Systematically work through the following troubleshooting steps to pinpoint the issue.
Step 1: Verify Compound Integrity and Handling
Proper storage and handling of this compound are crucial for maintaining its activity.
FAQ 1: How should I properly store and handle this compound?
Stock solutions of VVD-118313, the parent compound of this compound, should be stored at -80°C for up to six months or at -20°C for up to one month[1]. To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO[2]. When preparing working solutions, it is advisable to use fresh dilutions to avoid degradation.
Troubleshooting Checklist:
-
Storage Conditions: Confirm that the compound has been stored at the recommended temperature.
-
Solvent Quality: Ensure the DMSO used for solubilization is anhydrous and of high quality.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution. Aliquoting the stock solution upon initial preparation is recommended.
Step 2: Review Experimental Design and Assay Conditions
The design of your assay is critical, especially for a covalent inhibitor like this compound.
FAQ 2: My assay involves a short incubation time with this compound. Could this be the reason for the lack of activity?
Yes, this is a likely reason. This compound is a covalent inhibitor, and its mechanism involves the formation of a stable covalent bond with its target[1][3]. This process is time-dependent. Insufficient incubation time will not allow for the covalent modification to occur, leading to a lack of observable inhibition.
Recommendations:
-
Pre-incubation: It is highly recommended to pre-incubate the cells or the enzyme with this compound before adding the substrate or agonist. A pre-incubation time of 2 to 3 hours is often used in published studies[1].
-
Time-course Experiment: To optimize the incubation time for your specific system, perform a time-course experiment where you vary the pre-incubation time with this compound.
Experimental Workflow for Time-Dependent Inhibition
Caption: Workflow for optimizing pre-incubation time.
Step 3: Confirm Target Presence and Suitability
The activity of this compound is highly specific to its target, the JAK1 protein, and its mechanism of action.
FAQ 3: I am working with a non-human cell line. Could this be the reason for the lack of activity?
This is a critical consideration. This compound targets a specific cysteine residue, C817, in human JAK1[2][3][4]. If this cysteine is not conserved in the species you are studying, the inhibitor will not be effective. For instance, in mice, the corresponding residue in JAK1 is C816, which is engaged by the inhibitor[3]. However, mouse TYK2 has a serine at the corresponding position and is not targeted[3].
Troubleshooting Steps:
-
Sequence Alignment: Perform a protein sequence alignment of the JAK1 from your species of interest with human JAK1 to check for the conservation of the C817 residue.
-
Species-Specific Activity: Be aware of potential species-specific differences in signaling pathways. For example, VVD-118313 did not inhibit IL-6-STAT3 signaling in mouse splenocytes, in contrast to its robust inhibition in human PBMCs[3][5].
FAQ 4: I am studying a signaling pathway that I believe is JAK1-dependent, but I see no effect of this compound. What could be the issue?
While a pathway may be broadly classified as JAK1-dependent, the specific role of JAK1's catalytic activity can vary. This compound inhibits the catalytic function of JAK1[3].
-
Scaffolding vs. Catalytic Role: In some pathways, such as IFNγ-STAT1 signaling, JAK1 may play a more structural or "scaffolding" role, while the catalytic activity of another JAK, like JAK2, is essential[3]. In such cases, this compound would show minimal to no effect[3].
-
Redundancy with other JAKs: Some cytokine signaling pathways have a shared dependency on multiple JAK isoforms. For example, the IL-2-STAT5 pathway depends on both JAK1 and JAK3[3]. In these cases, inhibition of JAK1 alone with this compound may only lead to partial inhibition of the downstream signal[3].
-
Use of Controls: To confirm the JAK1-dependence of your pathway, use a well-characterized pan-JAK inhibitor, such as tofacitinib, as a positive control. If tofacitinib inhibits the pathway but this compound does not, it could point to the involvement of other JAKs.
Signaling Pathway Dependencies
Caption: Simplified JAK-STAT signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of VVD-118313, the parent compound of this compound.
| Assay | Cell Type | IC50 | Reference |
| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | ~30-50 nM | [5] |
| IL-6-stimulated STAT3 phosphorylation | Human PBMCs | ~30-50 nM | [5] |
| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | Partial inhibition | [3][5] |
| GM-CSF-stimulated STAT5 phosphorylation | Human PBMCs | Inactive | [3][5] |
Experimental Protocol: Inhibition of IFNα-stimulated STAT1 Phosphorylation in Human PBMCs
This protocol provides a general framework for assessing the inhibitory activity of this compound on a JAK1-dependent signaling pathway.
1. Materials
-
This compound
-
Anhydrous DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFNα
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
2. Procedure
-
Cell Culture: Culture human PBMCs in complete RPMI 1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Pre-incubation: Seed PBMCs in a multi-well plate. Add the diluted this compound or DMSO (vehicle control) to the cells and pre-incubate for 2-3 hours at 37°C, 5% CO2.
-
Stimulation: Add IFNα to the wells to a final concentration of 100 ng/mL. Incubate for 30 minutes at 37°C.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Normalize the phospho-STAT1 signal to the total STAT1 signal. Plot the normalized signal against the concentration of this compound to determine the IC50 value.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting lack of activity.
References
Potential off-target effects of (R,R)-VVD-118313 at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of (R,R)-VVD-118313 at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by covalently engaging a specific cysteine residue, C817, located in the pseudokinase (JH2) domain of JAK1.[3][4] This interaction blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling.[1][2]
Q2: We are observing unexpected effects in our cellular assays at high concentrations of this compound (≥ 1 µM). Could these be off-target effects?
Yes, it is possible that at concentrations of 1 µM and higher, this compound may exhibit off-target activities. While highly selective for JAK1, global cysteine reactivity profiling has shown that at 1 µM, this compound can engage other cysteine residues.[3] At 10 µM, modest inhibition of the GM-CSF/JAK2-STAT5 signaling pathway has been observed, which is considered an off-target effect.[5]
Q3: What are the known off-targets of this compound at elevated concentrations?
Untargeted mass spectrometry-based activity-based protein profiling (MS-ABPP) in human peripheral blood mononuclear cells (PBMCs) has identified the following potential off-targets:
-
At 1 µM: Besides its primary targets JAK1_C817 and TYK2_C838, this compound was found to engage HMOX2_C282 and SLC66A3_C135.[3]
-
At 10 µM: A broader range of off-target cysteines were engaged, and modest functional inhibition of JAK2-dependent signaling (GM-CSF-induced STAT5 phosphorylation) was noted.[3][5]
Q4: Our experimental system relies on a JAK2-dependent signaling pathway, yet we see some inhibition with this compound. What concentration range should we use to maintain selectivity?
To maintain high selectivity for JAK1 and avoid off-target inhibition of JAK2-dependent pathways, it is recommended to use this compound at concentrations well below 1 µM. Maximal inhibition of JAK1-dependent pathways, such as IFNα-STAT1 and IL-6-STAT3 phosphorylation, is achieved at approximately 0.2 µM.[3][5] At concentrations of 0.1 µM and 1 µM, no significant effects on GM-CSF/JAK2-mediated STAT5 phosphorylation were observed.[5]
Q5: Does this compound have any effect on TYK2?
Yes, this compound engages TYK2 at cysteine C838 with high potency, similar to its engagement of JAK1_C817.[3][4] However, in the context of primary immune cells, it appears to act as a "silent" ligand for TYK2, with minimal functional impact on TYK2-dependent signaling pathways.[5][6]
Quantitative Data Summary
The following table summarizes the engagement of on- and off-targets by this compound at various concentrations in human PBMCs.
| Concentration | Target/Off-Target | Residue | Engagement/Inhibition |
| 0.1 µM | JAK1 | C817 | Near-complete blockade[3] |
| TYK2 | C838 | Near-complete blockade[3] | |
| 1 µM | HMOX2 | C282 | Substantial engagement[3] |
| SLC66A3 | C135 | Substantial engagement[3] | |
| 10 µM | JAK2-dependent signaling | N/A | Modest inhibition of GM-CSF-pSTAT5[5] |
| Multiple Cysteines | N/A | Substantial engagement[3] |
Experimental Protocols
1. Global Cysteine Reactivity Profiling using MS-ABPP
This method is used to identify the cysteine residues that are covalently modified by this compound across the proteome.
-
Cell Culture and Treatment: Culture primary human PBMCs and treat with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control for 3 hours in situ.
-
Lysis and Proteome Preparation: Harvest and lyse the cells. Prepare the proteome for analysis.
-
IA-DTB Labeling: Treat the proteomes with an iodoacetamide-desthiobiotin (IA-DTB) probe to label cysteine residues that were not engaged by this compound.
-
Enrichment and Digestion: Enrich the labeled peptides using streptavidin beads, followed by on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of cysteine-containing peptides between the this compound-treated and DMSO-treated samples. A decrease in the signal for a specific cysteine peptide in the treated sample indicates engagement by the compound.
2. Western Blotting for Phospho-STAT Levels
This protocol is used to assess the functional effect of this compound on specific JAK-STAT signaling pathways.
-
Cell Treatment: Plate human PBMCs or other relevant cell lines. Pre-treat the cells with desired concentrations of this compound or a vehicle control for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IFNα for JAK1/TYK2-STAT1, IL-6 for JAK1-STAT3, or GM-CSF for JAK2-STAT5) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the level of STAT phosphorylation relative to the control.
Visualizations
Caption: JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
(R,R)-VVD-118313 stability in different media
Welcome to the technical support center for (R,R)-VVD-118313. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Stability of this compound: A Technical Overview
Currently, specific quantitative stability data for this compound across various experimental conditions (e.g., different pH, temperatures, and in biological matrices) is not extensively available in published literature. However, based on its chemical structure as a covalent inhibitor containing a sulfonyl fluoride and a pyrrolidine sulfonamide moiety, some general stability considerations can be inferred. Covalent inhibitors are designed to be reactive, and their stability can be influenced by the chemical environment.
For optimal performance and to ensure the integrity of your experiments, we recommend performing stability assessments under your specific experimental conditions. General protocols for such assessments are provided below.
Storage Recommendations for Stock Solutions
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage. |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Aqueous Buffers
This protocol can be adapted to assess the stability of this compound at different pH values and temperatures.
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 4, 7.4, 9).
-
Compound Incubation: Spike this compound into each buffer to a final concentration relevant to your experimental setup.
-
Time Points: Incubate the solutions at the desired temperature (e.g., room temperature, 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quenching: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile or methanol.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the percentage of the compound remaining against time to determine the degradation rate and half-life at each condition.
Standard Protocol for In Vitro Plasma Stability Assay
This assay helps determine the stability of a compound in the presence of plasma enzymes.
-
Reagent Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration. The final DMSO concentration should typically be low (<1%) to avoid affecting enzyme activity.
-
Time Course: Incubate the mixture at 37°C. Collect aliquots at several time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculations: Determine the half-life (t½) and intrinsic clearance of the compound in plasma.
Standard Protocol for In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of this compound.
-
Initiation of Reaction: Pre-warm the microsomal suspension at 37°C. Add the test compound to the microsomes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the depletion of the parent compound over time.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for analyzing protein phosphorylation via Western Blot.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not seeing any inhibition of STAT phosphorylation after treating my cells with this compound. What could be the issue?
A1: There are several potential reasons for a lack of observed inhibition:
-
Compound Instability: this compound may be degrading in your cell culture medium or buffer over the course of the experiment.
-
Troubleshooting:
-
Prepare fresh working solutions of the compound for each experiment from a frozen stock.
-
Minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
Consider performing a stability test of the compound in your specific cell culture medium.
-
-
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit JAK1 in your cell type.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
-
Cellular Health: The health and confluency of your cells can impact their response to both cytokine stimulation and inhibitor treatment.
-
Troubleshooting:
-
Ensure your cells are healthy, within a low passage number, and at an appropriate confluency.
-
-
-
Assay Conditions: The timing of cytokine stimulation and inhibitor treatment is crucial.
-
Troubleshooting:
-
Optimize the pre-incubation time with this compound before cytokine stimulation. A typical pre-incubation time is 1-2 hours.
-
-
Q2: My Western blot for phosphorylated STAT proteins shows a high background. How can I improve this?
A2: High background on phosphoprotein Western blots is a common issue. Here are some troubleshooting steps:
-
Blocking Buffer: Milk-based blockers contain phosphoproteins (caseins) that can be recognized by anti-phospho antibodies, leading to high background.
-
Troubleshooting:
-
Switch to a protein-free blocking buffer or a solution of Bovine Serum Albumin (BSA) (e.g., 3-5% in TBST).
-
-
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.
-
Troubleshooting:
-
Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
-
Washing Steps: Insufficient washing can lead to non-specific antibody binding.
-
Troubleshooting:
-
Increase the number and/or duration of your wash steps with TBST.
-
-
-
Membrane Handling: Ensure the membrane does not dry out at any point during the immunodetection process.
Q3: I am observing inconsistent results between experiments when measuring the effect of this compound. What could be the cause?
A3: Inconsistent results can stem from variability in several experimental steps:
-
Compound Handling: As mentioned, the stability of this compound can be a factor.
-
Troubleshooting:
-
Ensure consistent preparation and handling of the compound for every experiment. Use freshly prepared dilutions.
-
-
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter signaling responses.
-
Troubleshooting:
-
Standardize your cell culture protocols meticulously.
-
-
-
Sample Preparation for Western Blot: The activity of phosphatases during cell lysis can lead to dephosphorylation of your target protein, causing variability.
-
Troubleshooting:
-
Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.
-
Keep samples on ice at all times during preparation.
-
-
-
Western Blotting Technique: Inconsistent loading of protein amounts or transfer efficiency can lead to variable results.
-
Troubleshooting:
-
Accurately quantify protein concentrations and ensure equal loading in all lanes.
-
Always include a loading control (e.g., total STAT, GAPDH, or β-actin) on your blots to normalize your data.
-
-
Q4: Should I be concerned about the stability of this compound in DMSO stock solutions?
A4: While DMSO is a common solvent for storing hydrophobic compounds, long-term stability can still be a concern. The provided storage guidelines of -80°C for 6 months and -20°C for 1 month should be followed. For critical experiments, using a freshly opened vial or a recently prepared stock solution is recommended. Avoid multiple freeze-thaw cycles by preparing aliquots.
Technical Support Center: (R,R)-VVD-118313 Target Engagement Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of (R,R)-VVD-118313, a selective inhibitor of Janus Kinase 1 (JAK1), in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a selective, covalent inhibitor of Janus Kinase 1 (JAK1). It targets a specific allosteric cysteine residue (C817 in human JAK1) within the pseudokinase domain, leading to the inhibition of JAK1-dependent signaling pathways.[1][2][3]
Q2: What are the primary methods to assess this compound target engagement in cells?
There are two main approaches to assess the target engagement of this compound in cells:
-
Direct Methods: These methods directly measure the physical interaction between this compound and its target protein, JAK1. Key techniques include:
-
Indirect Methods: These methods assess the functional consequences of this compound binding to JAK1 by measuring the modulation of downstream signaling events. The primary indirect method is:
Experimental Protocols & Troubleshooting Guides
Indirect Target Engagement: Western Blotting for Phospho-STAT
This method indirectly assesses JAK1 engagement by measuring the inhibition of its downstream signaling. Upon activation by cytokines like interferon-alpha (IFNα) or interleukin-6 (IL-6), JAK1 phosphorylates STAT proteins (e.g., STAT1 and STAT3).[2][11][12] this compound is expected to block this phosphorylation in a dose-dependent manner.[1][3]
Experimental Workflow: Phospho-STAT Western Blotting
Workflow for assessing this compound target engagement via pSTAT Western Blot.
Detailed Protocol: Phospho-STAT1 Western Blot after IFNα Stimulation
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human PBMCs) in 6-well plates and allow them to adhere or recover overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours.[2]
-
Stimulate the cells with IFNα (e.g., 100 ng/mL) for 30 minutes.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[13][14]
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1.
-
Troubleshooting Guide: Phospho-STAT Western Blotting
| Problem | Possible Cause | Solution |
| No or weak phospho-STAT signal | Inefficient cytokine stimulation. | Confirm the activity of the cytokine. Optimize stimulation time and concentration. |
| Dephosphorylation of the target protein. | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice. | |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded on the gel.[14] | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration. | |
| High background | Blocking agent interference. | Use 5% BSA in TBST for blocking instead of milk.[13][14] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Secondary antibody non-specific binding. | Run a control lane with only the secondary antibody. | |
| Inconsistent results | Variation in protein loading. | Accurately quantify protein concentration and load equal amounts. Normalize the phospho-protein signal to the total protein signal.[14] |
| Variable cell treatment conditions. | Ensure consistent cell density, treatment times, and reagent concentrations across experiments. |
Quantitative Data Summary
| Treatment | This compound Conc. (µM) | Normalized pSTAT1 Intensity (Arbitrary Units) | % Inhibition |
| Unstimulated | 0 | 0.05 | - |
| IFNα Stimulated | 0 (DMSO) | 1.00 | 0 |
| IFNα Stimulated | 0.01 | 0.85 | 15 |
| IFNα Stimulated | 0.1 | 0.45 | 55 |
| IFNα Stimulated | 1 | 0.10 | 90 |
| IFNα Stimulated | 10 | 0.06 | 94 |
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[5][11]
Experimental Workflow: CETSA
Workflow for assessing this compound target engagement using CETSA.
Detailed Protocol: CETSA for JAK1
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with a fixed concentration of this compound or DMSO for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Sample Processing:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
-
Detection:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble JAK1 in each sample by Western blotting using a specific anti-JAK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the intensity at the lowest temperature.
-
Plot the percentage of soluble JAK1 as a function of temperature to generate melting curves for both DMSO and this compound treated samples.
-
The shift in the melting temperature (Tm) indicates target engagement.
-
Troubleshooting Guide: CETSA
| Problem | Possible Cause | Solution |
| No clear melting curve | Inappropriate temperature range. | Adjust the temperature range to cover the melting transition of the target protein. |
| Poor antibody quality. | Use a high-quality, specific antibody for Western blotting. | |
| No thermal shift observed | Compound does not bind or stabilize the target. | This could be a valid negative result. Confirm compound activity with an orthogonal assay. |
| Insufficient compound concentration or incubation time. | Optimize the compound concentration and incubation time.[4] | |
| Poor cell permeability of the compound. | Consider using a cell line with higher permeability or perform CETSA on cell lysates. | |
| High variability between replicates | Inconsistent heating or sample processing. | Ensure precise temperature control and consistent handling of all samples. |
| Uneven cell lysis. | Optimize the lysis procedure to ensure complete and consistent cell disruption. |
Quantitative Data Summary
| Treatment | Temperature (°C) | % Soluble JAK1 (Normalized) |
| DMSO | 40 | 100 |
| 50 | 95 | |
| 55 | 50 (Tm) | |
| 60 | 10 | |
| 70 | 5 | |
| This compound | 40 | 100 |
| 50 | 98 | |
| 55 | 90 | |
| 60 | 50 (Tm) | |
| 70 | 15 |
Signaling Pathway
JAK1-STAT Signaling Pathway
Simplified JAK1-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. pelagobio.com [pelagobio.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. assaygenie.com [assaygenie.com]
- 12. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Interpreting unexpected results with (R,R)-VVD-118313
Welcome to the technical support center for (R,R)-VVD-118313, a selective, covalent, and allosteric inhibitor of Janus kinase 1 (JAK1). This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the (R,R)-enantiomer of VVD-118313. It functions as a selective, allosteric inhibitor of JAK1.[1][2] It covalently binds to a specific, non-catalytic cysteine residue, C817, located in the pseudokinase domain of JAK1.[1][3] This binding event blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[2][4]
Q2: Is this compound selective for JAK1?
A2: Yes, this compound is highly selective for JAK1. It shows minimal activity against JAK2-dependent signaling pathways.[1][5] While it can also engage with C838 on TYK2, its functional impact on TYK2 signaling in primary immune cells appears to be minimal.[1][3] This selectivity is a key advantage over pan-JAK inhibitors that target the highly conserved ATP-binding site.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, the solid compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is recommended to use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[2]
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in DMSO. A 10 mM stock solution in DMSO is commonly used for in vitro experiments.[6]
Troubleshooting Guide
Issue 1: No inhibition of IL-6-induced STAT3 phosphorylation in mouse cells.
Unexpected Result: You observe potent inhibition of IL-6-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs), but see no effect in mouse splenocytes when using this compound.
Possible Cause and Explanation: This is a known species-specific difference in the regulation of the IL-6 signaling pathway.[1][5] In human PBMCs, this pathway is strongly dependent on JAK1 catalytic function. However, in mouse splenocytes, IL-6-stimulated STAT3 phosphorylation appears to be primarily dependent on TYK2.[1] While this compound can engage human TYK2, it does not target mouse TYK2 because the corresponding cysteine residue is replaced by a serine (S858) in the mouse protein.[1]
Suggested Action:
-
Confirm Species: Verify that you are observing this discrepancy between human and mouse cells.
-
Positive Control: Use a pan-JAK inhibitor, such as tofacitinib, which should inhibit IL-6-induced STAT3 phosphorylation in both human and mouse cells.[1][5]
-
Alternative Pathway: To confirm this compound activity in mouse cells, assess its effect on pathways known to be inhibited in both species, such as IFNα-dependent STAT1 phosphorylation or IL-2-dependent STAT5 phosphorylation.[1][5]
-
Tyk2 Knockout Model: If available, use splenocytes from Tyk2 knockout mice. In this model, JAK1 can compensate for the absence of Tyk2, and this compound should inhibit IL-6-induced STAT3 phosphorylation.[6]
Issue 2: Partial or incomplete inhibition of a JAK1-dependent pathway.
Unexpected Result: You observe only partial inhibition of a cytokine-stimulated pathway that is reported to be JAK1-dependent, for example, IL-2-induced STAT5 phosphorylation.
Possible Cause and Explanation: Not all JAK1-dependent pathways rely solely on JAK1's catalytic activity. Some pathways have a shared dependency on multiple JAK isoforms. For instance, the IL-2-STAT5 pathway is dependent on both JAK1 and JAK3.[1] Therefore, selective inhibition of JAK1 with this compound may only lead to partial blockade of the downstream signal.
Suggested Action:
-
Pathway Analysis: Review the literature to confirm the specific JAK dependencies of your signaling pathway of interest.
-
Comparative Analysis: Compare the level of inhibition with that of a pathway strongly dependent on JAK1 catalytic function, such as IFNα-STAT1 or IL-6-STAT3 in human cells, which should show robust inhibition.[1]
-
Dose-Response Curve: Generate a full dose-response curve to ensure you are using an appropriate concentration of this compound for maximal achievable inhibition in your specific assay.
Issue 3: Off-target effects observed at high concentrations.
Unexpected Result: At concentrations significantly higher than the reported IC50, you observe inhibition of JAK2-dependent pathways (e.g., GM-CSF-induced STAT5 phosphorylation) or other unexpected cellular effects.
Possible Cause and Explanation: Like many small molecule inhibitors, high concentrations of this compound can lead to off-target effects. As a covalent inhibitor with a reactive group, it has the potential to bind to other proteins with accessible cysteine residues at high concentrations.[1]
Suggested Action:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration that provides maximal target engagement with minimal off-target effects. The reported concentration for maximal inhibition of JAK1-dependent pathways is around 0.2 µM.[1][5]
-
Proteomic Profiling: If available, use chemoproteomic methods to identify other proteins that may be engaged by this compound at high concentrations in your experimental system.
-
Control Experiments: Include appropriate negative controls, such as a structurally similar but inactive compound if available, to distinguish between specific and non-specific effects.
Data Summary
Table 1: In Vitro Inhibitory Activity of VVD-118313
| Pathway (Cell Type) | IC50 (nM) | Maximum Inhibition | Reference |
| IFNα-pSTAT1 (Human PBMCs) | 32 | >90% at 0.1 µM | [1] |
| IL-6-pSTAT3 (Human PBMCs) | N/A | ~80-85% at 0.1-1 µM | [1][5] |
| IL-2-pSTAT5 (Human PBMCs) | N/A | ~70% at 0.1-1 µM | [1][5] |
| GM-CSF-pSTAT5 (Human PBMCs) | N/A | Negligible | [1][5] |
| IFNα-pSTAT1 (WT-JAK1 22Rv1 cells) | ~200 | >80% | [1][5] |
| IL-6-pSTAT3 (WT-JAK1 22Rv1 cells) | ~200 | >80% | [1][5] |
Table 2: Species-Specific Activity of VVD-118313
| Pathway (Cell Type) | Human PBMCs | Mouse Splenocytes | Reference |
| IFNα-pSTAT1 | Inhibited | Inhibited | [1][5] |
| IL-2-pSTAT5 | Partially Inhibited | Inhibited | [1][5] |
| IL-6-pSTAT3 | Inhibited | Not Inhibited | [1][5] |
| GM-CSF-pSTAT5 | Not Inhibited | Not Inhibited | [1][5] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT (pSTAT)
This protocol is adapted from studies evaluating VVD-118313.[1][5]
-
Cell Culture and Treatment:
-
Culture human PBMCs or other relevant cell lines in appropriate media.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for a specified time. For example:
-
IFNα: 100 ng/mL for 30 minutes.
-
IL-6: 25-50 ng/mL for 30 minutes.
-
IL-2: 20 U/mL for 15 minutes.
-
-
-
Cell Lysis:
-
After stimulation, place the cells on ice and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT signal to the loading control.
-
Express the results as a percentage of the cytokine-stimulated vehicle-treated control.
-
Visualizations
Caption: JAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pSTAT levels.
References
- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 4. Industrialized chemoproteomics enables the discovery of allosteric covalent inhibitors of Janus kinase 1 targeting a novel site - American Chemical Society [acs.digitellinc.com]
- 5. biorxiv.org [biorxiv.org]
- 6. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
Minimizing variability in experiments with (R,R)-VVD-118313
Technical Support Center: (R,R)-VVD-118313
This technical support guide is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the selective JAK1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I dissolve and store this compound?
-
A: For stock solutions, it is recommended to dissolve this compound in DMSO. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[2]
-
-
Q: Is the compound stable under normal shipping conditions?
-
A: Yes, this compound is stable for several weeks at ambient temperature during standard shipping.[3]
-
2. Experimental Design and Protocols
-
Q: What is the mechanism of action of this compound?
-
A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[2][4][5] It functions by targeting an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1, which is not present in JAK2 and JAK3.[6][7] This engagement blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2]
-
-
Q: What are the key signaling pathways inhibited by this compound?
-
A: this compound effectively inhibits cytokine signaling pathways that are strongly dependent on JAK1 catalytic function. This includes the IFNα-STAT1 and IL-6-STAT3 pathways.[8] It shows partial inhibition of pathways with a shared dependency on multiple JAK isoforms, such as the JAK1/JAK3-dependent IL-2-STAT5 pathway.[8] Pathways independent of JAK1, like the JAK2-dependent GM-CSF-STAT5 pathway, are minimally affected.[8]
-
-
Q: What concentrations of this compound should I use in my experiments?
-
A: The optimal concentration will depend on the specific cell type and experimental conditions. However, studies have shown effective inhibition of JAK1 signaling in primary human immune cells at concentrations ranging from 0.01 to 10 µM.[1][2] For instance, in human peripheral blood mononuclear cells (PBMCs), concentrations of 0.1 to 1 µM substantially block IFNα, IL-6, and IL-2 signaling.[7]
-
-
Q: What are appropriate controls for experiments with this compound?
-
A: It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the inhibitor used. To demonstrate specificity, consider using a pan-JAK inhibitor like tofacitinib as a positive control for broader JAK inhibition. Additionally, including cytokine stimulations that activate JAK1-independent pathways (e.g., GM-CSF for JAK2) can confirm the selectivity of this compound.[7][8]
-
3. Troubleshooting and Variability
-
Q: I am observing variability in the potency of inhibition. What could be the cause?
-
A: Variability can arise from several factors:
-
Compound Stability: Ensure proper storage and handling of the compound to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.[1]
-
Cell Health and Density: Use healthy, actively growing cells at a consistent density across experiments.
-
Serum Concentration: The presence of serum proteins can sometimes affect the apparent potency of a compound. While one study noted similar IC50 values in serum-free and 10% FBS media, this could be a source of variability in different experimental systems.[8]
-
Species Differences: Be aware of potential species-specific differences in signaling pathways. For example, this compound did not inhibit IL-6-STAT3 signaling in mouse splenocytes, in contrast to its robust inhibition in human PBMCs.[7][8]
-
-
-
Q: My results are not consistent with the expected JAK1-selective inhibition. What should I check?
-
A:
-
Confirm the Identity of Your Compound: Ensure you are using the correct stereoisomer, as different stereoisomers of VVD-118313 have been shown to have different potencies.[7][9]
-
Evaluate Off-Target Effects at High Concentrations: At higher concentrations (e.g., >1 µM), engagement of other cysteines, such as TYK2_C838, has been observed.[8] While it appears to be a "silent" ligand for TYK2 in primary immune cells, this could be cell-type dependent.[7]
-
Check for Experimental Artifacts: Rule out issues with reagents, such as cytokine activity, antibody specificity for phosphorylated STAT proteins, and proper functioning of detection systems.
-
-
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IFNα-pSTAT1) | Human PBMCs | ~32 nM | [8] |
| IC50 (IL-6-pSTAT3) | Human PBMCs | ~46 nM | [8] |
| Inhibition of IFNα-pSTAT1 | Human PBMCs | >90% at 0.1 µM | [7] |
| Inhibition of IL-6-pSTAT3 | Human PBMCs | ~80-85% at 0.1-1 µM | [7] |
| Inhibition of IL-2-pSTAT5 | Human PBMCs | ~70% at 0.1-1 µM | [7] |
Experimental Protocols
Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Also, prepare a vehicle control (DMSO) at the same dilution as the highest inhibitor concentration.
-
Inhibitor Treatment: Seed the PBMCs in a 96-well plate. Add the prepared dilutions of this compound, the vehicle control, and any other controls (e.g., tofacitinib) to the cells. Incubate for 2 hours at 37°C.[7][8]
-
Cytokine Stimulation: After the pre-incubation period, stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway. For example:
-
Cell Lysis: Following stimulation, immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) in the cell lysates using methods such as Western blotting or HTRF (Homogeneous Time-Resolved Fluorescence) assays.[8] Normalize the phosphorylated STAT signal to the total STAT or a housekeeping protein.
-
Data Interpretation: Compare the levels of pSTAT in the inhibitor-treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition.
Visualizations
Caption: JAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS#:2875046-31-2 | Chemsrc [chemsrc.com]
- 6. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (R,R)-VVD-118313 and JAK1 C817A Mutant
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the activity of the selective JAK1 inhibitor, (R,R)-VVD-118313, in cellular models, with a specific focus on the impact of the C817A mutation in the JAK1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by covalently targeting an isoform-restricted cysteine residue, C817, located in the non-catalytic pseudokinase domain of JAK1.[3][4] This engagement blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[1][2][3]
Q2: What is the effect of the C817A mutation in JAK1 on the activity of this compound?
A2: The C817A mutation, which replaces the target cysteine with an alanine, renders JAK1 insensitive to this compound.[2][3][4] Experimental data demonstrates that while the inhibitor effectively blocks signaling in cells expressing wild-type (WT) JAK1, it is inactive in cells expressing the C817A JAK1 mutant.[3][4][5]
Q3: How does the activity of this compound compare to pan-JAK inhibitors like tofacitinib in C817A mutant cells?
A3: Unlike this compound, the activity of ATP-competitive pan-JAK inhibitors, such as tofacitinib, is not dependent on the presence of C817. Tofacitinib can effectively inhibit the signaling of WT, C810A, and C817A variants of JAK1.[3][5] This highlights the distinct, allosteric mechanism of this compound.
Q4: Is this compound selective for JAK1?
A4: Yes, this compound is highly selective for JAK1. Studies have shown that it does not significantly impair JAK2-dependent cytokine signaling pathways.[2][3][4] For instance, it does not inhibit prolactin (PRL)-induced STAT5 phosphorylation, a JAK2-dependent process.[3][5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No inhibition of JAK1 signaling observed with this compound treatment. | The cell line used may endogenously express or have been engineered to express the C817A JAK1 mutant. | Sequence the JAK1 gene in your cell line to confirm the absence of the C817A mutation. Use a cell line with wild-type JAK1 as a positive control. |
| The compound may have degraded. | Ensure proper storage of this compound at -20°C for short-term and -80°C for long-term storage. Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell passage number, cell density, or stimulation conditions. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density. Optimize and standardize cytokine stimulation times and concentrations. |
| Issues with antibody performance in Western blotting. | Validate the specificity and optimal dilution of primary and secondary antibodies. Use appropriate positive and negative controls for phosphorylation events. | |
| Unexpected inhibition of JAK2 signaling pathways. | Off-target effects at very high concentrations of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration of this compound that selectively inhibits JAK1 without affecting JAK2. The reported effective concentration for JAK1 inhibition is in the nanomolar to low micromolar range. |
Data Summary
Table 1: Comparative Inhibitory Activity of this compound and Tofacitinib on JAK1 Signaling
| Compound | JAK1 Genotype | Signaling Pathway | Inhibition at 2 µM | Reference |
| This compound | Wild-Type (WT) | IFNα-pSTAT1 | Yes | [3] |
| This compound | C810A | IFNα-pSTAT1 | Yes | [3] |
| This compound | C817A | IFNα-pSTAT1 | No | [3] |
| Tofacitinib | Wild-Type (WT) | IFNα-pSTAT1 | Yes | [3] |
| Tofacitinib | C810A | IFNα-pSTAT1 | Yes | [3] |
| Tofacitinib | C817A | IFNα-pSTAT1 | Yes | [3] |
Table 2: IC50 Values for this compound in JAK1-Dependent Signaling
| Pathway | Cell Type | IC50 | Reference |
| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | 32 nM | [2] |
Experimental Protocols
Protocol 1: Cellular Assay for JAK1 Inhibition in 22Rv1 Cells
-
Cell Culture and Transfection:
-
Culture 22Rv1 cells (which have low endogenous JAK1 expression) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with plasmids encoding either wild-type JAK1, C810A JAK1, or C817A JAK1 using a suitable transfection reagent.
-
Allow cells to express the recombinant JAK1 for 24-48 hours post-transfection.
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or a control inhibitor (e.g., tofacitinib) for 2 hours.
-
Stimulate the cells with either IFNα (e.g., 100 ng/mL for 30 minutes) to assess the JAK1/STAT1 pathway or IL-6 (e.g., 25 ng/mL for 30 minutes) for the JAK1/STAT3 pathway.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated STAT1 (pSTAT1), total STAT1, phosphorylated JAK1 (pJAK1), total JAK1, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
Improving pharmacokinetic properties of (R,R)-VVD-118313 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective JAK1 inhibitor, (R,R)-VVD-118313, in in vivo studies. The focus is on addressing challenges related to its pharmacokinetic (PK) properties to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known pharmacokinetic challenges?
Q2: Why were in vivo studies conducted with the stereoisomeric mixture despite its poor PK profile?
The primary reasons for utilizing the stereoisomeric mixture (compound 5) in initial in vivo studies were the relative ease of scaled-up synthesis compared to the pure (R,R)-enantiomer.[4] Furthermore, it was hypothesized that the compound's covalent mechanism of action might overcome the limitations of its short half-life and rapid clearance, allowing for sufficient target engagement and efficacy in vivo.[5]
Q3: What are the potential signaling pathways affected by this compound?
As a selective JAK1 inhibitor, this compound is expected to modulate signaling pathways downstream of cytokines that rely on JAK1. This includes pathways activated by interferons (IFNα) and various interleukins (e.g., IL-6 and IL-2), which are crucial in immune responses and inflammatory conditions.[1][2][5] Inhibition of JAK1 can effectively block the phosphorylation of STAT proteins, which are key transcription factors in these pathways.
Below is a diagram illustrating the general JAK1 signaling pathway and the point of inhibition by this compound.
Caption: JAK1 signaling pathway and inhibition by this compound.
Troubleshooting Guide for In Vivo Pharmacokinetic Studies
This guide addresses common issues encountered during in vivo PK studies of compounds with challenging properties like this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations | Poor solubility of this compound in the formulation vehicle. | 1. Optimize Formulation: Test a range of solubilizing excipients. See Table 2 for formulation strategies. 2. Particle Size Reduction: Consider micronization or nanomilling of the compound to increase its surface area and dissolution rate. |
| Rapid metabolism in the liver (first-pass effect) after oral administration. | 1. Route of Administration: Compare oral (PO) with intravenous (IV) or intraperitoneal (IP) administration to assess the impact of first-pass metabolism. 2. Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the chosen animal species to understand the metabolic pathways. | |
| High variability in plasma concentrations between animals | Inconsistent oral absorption due to formulation issues or physiological differences. | 1. Standardize Dosing Procedure: Ensure consistent gavage technique and volume. Fasting animals prior to dosing can reduce variability in gastric emptying. 2. Improve Formulation Homogeneity: Ensure the compound is uniformly suspended or dissolved in the vehicle before each administration. |
| Short half-life and rapid clearance | Intrinsic properties of the molecule leading to rapid elimination. | 1. Formulation Strategies: Explore controlled-release formulations to prolong absorption. 2. Alternative Dosing Regimen: Consider more frequent dosing or continuous infusion to maintain exposure. 3. Covalent Mechanism: Remember that for covalent inhibitors, target engagement may be more prolonged than plasma exposure suggests. Correlate PK with pharmacodynamic (PD) markers. |
Pharmacokinetic Parameters of VVD-118313 Stereoisomeric Mixture (Compound 5) in Mice
| Parameter | Value | Unit |
| Half-life (t½) | 0.36 | h |
| Clearance (CL) | 112 | mL/min/kg |
| Data from in vivo studies in mice with the stereoisomeric mixture of VVD-118313.[4][5] |
Potential Formulation Strategies to Improve Solubility and Bioavailability
| Strategy | Description | Examples of Excipients |
| Co-solvents | Increasing the polarity of the aqueous vehicle with a water-miscible organic solvent. | Polyethylene glycol (PEG) 300/400, Propylene glycol, DMSO, Ethanol |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Polysorbate 80 (Tween 80), Cremophor EL |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Lipid-Based Formulations | Dissolving the drug in oils or lipids, which can enhance lymphatic absorption and reduce first-pass metabolism. | Self-emulsifying drug delivery systems (SEDDS), oils (e.g., sesame oil, corn oil) |
| Solid Dispersions | Dispersing the drug in a solid polymer matrix at the molecular level to improve dissolution. | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC) |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male or female C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Syringes and other standard laboratory equipment
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Dosing: Weigh each mouse and administer the formulation by oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume is typically 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Sample Bioanalysis using LC-MS/MS
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Thawed plasma samples, calibration standards, and quality control (QC) samples
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18 column)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot a small volume of plasma (e.g., 20 µL) into a 96-well plate.
-
Add the internal standard solution.
-
Add cold protein precipitation solvent (e.g., 3-4 volumes).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from endogenous plasma components.
-
Optimize mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown plasma samples.
-
Visualizations
Experimental Workflow for a Typical In Vivo PK Study
Caption: Workflow for an in vivo pharmacokinetic study.
Troubleshooting Decision Tree for Low Bioavailability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
Validation & Comparative
Validating the Selectivity of (R,R)-VVD-118313 for JAK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, (R,R)-VVD-118313, focusing on its selectivity for JAK1. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate its mechanism of action and the workflows used for its validation.
Executive Summary
This compound is a potent and selective allosteric inhibitor of JAK1.[1][2] It operates through a unique mechanism by covalently binding to an isoform-restricted cysteine residue (C817 in human JAK1), which is not present in JAK2 and JAK3.[3] This covalent modification blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][4] Experimental data demonstrates that this compound effectively inhibits JAK1-mediated signaling pathways while sparing those dependent on other JAK family members, offering a distinct advantage over pan-JAK inhibitors like tofacitinib.[2][5]
Comparative Selectivity Data
The following table summarizes the inhibitory activity of this compound and the pan-JAK inhibitor tofacitinib on various JAK-dependent signaling pathways in primary human peripheral blood mononuclear cells (PBMCs). The data highlights the selective inhibition of JAK1-dependent pathways by this compound.
| Cytokine Stimulus | Dependent JAK Pathway | This compound Inhibition | Tofacitinib Inhibition |
| IFNα | JAK1/TYK2 | >90% inhibition at 0.1 µM[2] | Blocked at 1-2 µM[5] |
| IL-6 | JAK1/JAK2/TYK2 | ~80-85% inhibition at 0.1-1 µM[2] | Blocked at 1-2 µM[5] |
| IL-2 | JAK1/JAK3 | ~70% inhibition at 0.1-1 µM[2] | Blocked at 1-2 µM[5] |
| GM-CSF | JAK2 | Negligible effects[2] | Blocked at 1-2 µM[5] |
| Prolactin (PRL) | JAK2 | Inactive[2][5] | Fully inhibited[2][5] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK-STAT signaling pathway and the specific point of intervention for this compound. Cytokine binding to its receptor induces dimerization and the trans-phosphorylation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound selectively inhibits JAK1, thereby blocking these downstream events for JAK1-dependent cytokines.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
Experimental Validation of Selectivity
The selectivity of this compound is validated through a series of cellular assays that measure the phosphorylation of STAT proteins downstream of specific cytokine stimuli, each dependent on a different combination of JAKs.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the selectivity of a JAK inhibitor.
Caption: Experimental workflow for determining JAK inhibitor selectivity in primary immune cells.
Key Experimental Protocols
1. Cell Culture and Treatment:
-
Primary human PBMCs are isolated from whole blood.
-
Cells are treated with varying concentrations of this compound or a control inhibitor (e.g., tofacitinib) for 2 hours.[5][6]
2. Cytokine Stimulation:
-
Following incubation with the inhibitor, cells are stimulated with a specific cytokine for a short period (e.g., 15-30 minutes) to activate a particular JAK-STAT pathway.[6]
-
IFNα: Activates the JAK1/TYK2 pathway, leading to STAT1 phosphorylation.[5]
-
IL-6: Activates the JAK1/JAK2/TYK2 pathway, leading to STAT3 phosphorylation.[5]
-
IL-2: Activates the JAK1/JAK3 pathway, leading to STAT5 phosphorylation.[5]
-
GM-CSF: Activates the JAK2 pathway, leading to STAT5 phosphorylation.[5]
-
3. Measurement of STAT Phosphorylation:
-
After stimulation, cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated STAT proteins (pSTAT) are measured using techniques such as Western blotting or flow cytometry, with antibodies specific to the phosphorylated forms of the STAT proteins.[5][6]
4. Data Analysis:
-
The intensity of the pSTAT signal is quantified and normalized to a control (e.g., total STAT or a housekeeping protein).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the stimulated control without any inhibitor.
Conclusion
The experimental evidence strongly supports the high selectivity of this compound for JAK1. Its unique allosteric and covalent mechanism of action allows for potent inhibition of JAK1-dependent signaling while avoiding the broader activity of pan-JAK inhibitors. This selectivity profile makes this compound a valuable tool for research into the specific roles of JAK1 in health and disease and a promising candidate for the development of more targeted therapies for autoimmune and inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R,R)-VVD-118313 and Tofacitinib in JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cytokine signaling, playing a pivotal role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases. Consequently, the development of JAK inhibitors has emerged as a significant therapeutic strategy. This guide provides an objective comparison of two notable JAK inhibitors, (R,R)-VVD-118313 and tofacitinib, focusing on their mechanisms of action, potency, selectivity, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Binding Sites
This compound and tofacitinib represent two distinct classes of JAK inhibitors based on their mode of interaction with the kinase.
This compound is the active stereoisomer of VVD-118313, a novel, selective, and allosteric inhibitor of JAK1.[1][2] Its mechanism of action is unique as it covalently binds to a specific, isoform-restricted cysteine residue, C817, located in the pseudokinase domain of human JAK1.[3][4] This allosteric modulation prevents the trans-phosphorylation of JAK1, a critical step for its activation, thereby blocking downstream signaling.[1][2] This covalent and allosteric mechanism contributes to its high selectivity for JAK1.[3]
Tofacitinib , on the other hand, is a first-generation, ATP-competitive pan-JAK inhibitor.[5] It functions by reversibly binding to the ATP-binding pocket within the kinase domain of multiple JAK isoforms.[6] By occupying this site, tofacitinib prevents ATP from binding, thereby inhibiting the kinase activity and subsequent phosphorylation of STAT proteins.[7][8] While it shows some preference for JAK1 and JAK3, it also inhibits JAK2 at clinically relevant concentrations.[8][9]
JAK-STAT Signaling Pathway and Inhibitor Mechanisms.
Potency and Selectivity: A Quantitative Comparison
The inhibitory potency and selectivity of this compound and tofacitinib against the four JAK isoforms are summarized below. This data highlights the distinct profiles of these two inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | JAK1 (IFNα-pSTAT1) | 32 | Highly selective for JAK1-dependent signaling. Spares JAK2-dependent pathways.[4] |
| JAK2 | N/A | Does not impair JAK2-dependent cytokine signaling. | |
| JAK3 | N/A | Data not available. | |
| TYK2 | N/A | Engages C838 but appears to be a 'silent' ligand in primary immune cells. | |
| Tofacitinib | JAK1 | 1.7 - 3.7[7] | Pan-JAK inhibitor with preference for JAK1 and JAK3.[8][9] |
| JAK2 | 1.8 - 4.1[7] | Inhibits JAK2.[8] | |
| JAK3 | 0.75 - 1.6[7] | Potent inhibitor of JAK3.[7] | |
| TYK2 | 16 - 34[7] | Less potent against TYK2 compared to other JAKs.[7] |
N/A: Data not available in the searched sources.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize JAK inhibitors. Specific details may vary between laboratories and studies.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; assay buffer; test compounds (this compound, tofacitinib); detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the JAK enzyme, peptide substrate, and assay buffer.
-
Add the diluted test compounds or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for STAT Phosphorylation
This cellular assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins, a downstream marker of JAK activity.
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., human peripheral blood mononuclear cells - PBMCs) in suitable media.
-
Pre-incubate the cells with serial dilutions of this compound, tofacitinib, or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine (e.g., IFNα for JAK1/TYK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total STAT proteins.
-
Normalize the phosphorylated STAT signal to the total STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.
-
Western Blot Experimental Workflow.
Cellular Proliferation Assay
This assay measures the effect of JAK inhibitors on the proliferation of cytokine-dependent cell lines.
-
Cell Culture:
-
Culture a cytokine-dependent cell line (e.g., a cell line engineered to be dependent on a specific cytokine for growth) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds (this compound, tofacitinib) or vehicle control to the wells.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well.
-
Incubate as per the reagent manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Summary
This compound and tofacitinib are both potent inhibitors of the JAK-STAT signaling pathway, but they achieve this through fundamentally different mechanisms. Tofacitinib, a pan-JAK inhibitor, targets the conserved ATP-binding site, leading to broader inhibition of multiple JAK isoforms. In contrast, this compound is a highly selective, allosteric inhibitor of JAK1, which offers the potential for a more targeted therapeutic effect with a theoretically improved safety profile by sparing other JAK isoforms. The choice between these inhibitors in a research or clinical setting will depend on the specific application and the desired level of JAK isoform selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel JAK inhibitors.
References
- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R,R)-VVD-118313 and Upadacitinib: A Guide for Researchers
In the landscape of Janus kinase (JAK) inhibitors, the emergence of novel mechanisms of action offers new avenues for therapeutic intervention. This guide provides a detailed comparison of (R,R)-VVD-118313, a covalent allosteric JAK1 inhibitor, and upadacitinib, an ATP-competitive JAK1-selective inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data.
Executive Summary
Upadacitinib is a well-characterized, potent, and selective JAK1 inhibitor that has received regulatory approval for the treatment of several inflammatory diseases.[1][2] It functions by competing with ATP for the kinase domain of JAK1, thereby preventing the phosphorylation of downstream STAT proteins.[1] In contrast, this compound represents a novel class of JAK1 inhibitor that acts through a distinct, allosteric mechanism. It selectively targets a unique cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the inhibition of its kinase activity through a covalent bond.[3][4] This different mechanism of action results in a unique selectivity and functional profile compared to ATP-competitive inhibitors like upadacitinib.
Mechanism of Action
Upadacitinib: ATP-Competitive Inhibition
Upadacitinib is a small molecule inhibitor that reversibly binds to the ATP-binding site of the JAK1 kinase domain.[5] This competitive inhibition prevents the binding of ATP, a crucial step for the kinase to phosphorylate itself and downstream STAT proteins. By blocking this catalytic activity, upadacitinib effectively abrogates the signaling cascade initiated by various cytokines that rely on JAK1.[1][5]
dot
This compound: Covalent Allosteric Inhibition
This compound employs a fundamentally different mechanism. It is a covalent inhibitor that selectively targets a non-catalytic cysteine residue, C817, located in the pseudokinase (JH2) domain of JAK1.[3][4] This cysteine is not present in JAK2 or JAK3, providing a basis for its high selectivity. By forming a covalent bond with C817, this compound allosterically inhibits the kinase activity of the JH1 domain, preventing the trans-phosphorylation of JAK1 and subsequent cytokine signaling.[3][6]
dot
Potency and Selectivity
Direct head-to-head comparisons of IC50 values in biochemical assays are crucial for evaluating the potency and selectivity of kinase inhibitors. While a complete dataset from a single study is not available, the following tables summarize the reported potencies.
Table 1: Upadacitinib Inhibitory Potency (IC50)
| Target | Enzymatic Assay (nM) | Cellular Assay (nM) |
| JAK1 | 43[2] | 14[7] |
| JAK2 | 120[2] | 593[7] |
| JAK3 | 2300[2] | 1860[7] |
| TYK2 | 4700[2] | 2715[7] |
Table 2: this compound and Upadacitinib Cellular Activity in Human PBMCs
| Cytokine Pathway | This compound | Upadacitinib (IC50, nM) |
| IFNα-STAT1 (JAK1/TYK2) | Full blockade (IC50 ~20 nM)[8] | ~100[8] |
| IFNγ-STAT1 (JAK1/JAK2) | Partial blockade (Imax ~50%)[8] | ~180[8] |
| GM-CSF-STAT5 (JAK2/JAK2) | No inhibition[8] | ~130[8] |
Imax refers to the maximum inhibition observed.
These data highlight the distinct selectivity profiles. Upadacitinib demonstrates a clear preference for JAK1 over other JAK family members in both enzymatic and cellular assays.[2][7] this compound, on the other hand, exhibits its unique profile by fully blocking a JAK1-dependent pathway (IFNα-STAT1), only partially affecting a pathway with shared JAK1/JAK2 dependence (IFNγ-STAT1), and sparing a purely JAK2-dependent pathway (GM-CSF-STAT5).[8] This is consistent with its mechanism of targeting a cysteine unique to JAK1 and TYK2.[3]
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these JAK inhibitors.
In Vitro Biochemical Kinase Assay (Upadacitinib)
This assay determines the half-maximal inhibitory concentration (IC50) of an inhibitor against isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
Upadacitinib
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of upadacitinib in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the JAK enzyme and the peptide substrate.
-
Add the diluted upadacitinib or DMSO (vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each upadacitinib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Phosphorylated STAT (pSTAT) Western Blot Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
dot
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and Upadacitinib
-
Cytokines (e.g., IFNα, IFNγ, GM-CSF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Isolate PBMCs from healthy donor blood. Culture cells in RPMI-1640 with 10% FBS. Pre-treat cells with various concentrations of this compound, upadacitinib, or DMSO for 2 hours.[9]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFNα for 30 minutes) at 37°C.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-pSTAT1) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or total STAT).
Conclusion
This compound and upadacitinib represent two distinct approaches to JAK1 inhibition. Upadacitinib's ATP-competitive mechanism has been clinically validated, demonstrating significant efficacy in various autoimmune disorders.[1] this compound, with its novel covalent allosteric mechanism, offers the potential for a highly selective inhibitor with a differentiated pharmacological profile.[3][4] The experimental data presented here provide a foundation for researchers to understand the key differences between these two inhibitors and to guide future investigations into the therapeutic potential of targeting the JAK-STAT pathway. Further head-to-head studies, particularly comprehensive biochemical and cellular profiling under identical conditions, will be invaluable in fully elucidating the comparative advantages of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Effective virtual screening strategy toward JAK3 covalent inhibitors: combining multi‑conformational consensus calculation with covalent docking | CoLab [colab.ws]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing (R,R)-VVD-118313: A Comparative Guide to its Effects on the IFNα-pSTAT1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R,R)-VVD-118313's effects on the Interferon-alpha (IFNα)-pSTAT1 signaling pathway. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) that targets an isoform-restricted allosteric cysteine (C817), effectively blocking JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2] Its unique mechanism of action offers a distinct pharmacological profile compared to other JAK inhibitors. This document outlines its performance against alternative compounds, supported by experimental data, and provides detailed protocols for key assays.
Comparative Analysis of JAK Inhibitors on IFNα-pSTAT1 Signaling
This compound demonstrates potent and selective inhibition of the IFNα-pSTAT1 pathway, which is heavily dependent on JAK1 catalytic function.[3] Its performance, when compared to other JAK inhibitors such as tofacitinib, upadacitinib, and itacitinib, reveals a differentiated profile. While this compound shows strong inhibition of IFNα-stimulated STAT1 phosphorylation, other inhibitors exhibit broader activity across different JAK-STAT pathways.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and comparator compounds on various cytokine-induced signaling pathways in human Peripheral Blood Mononuclear Cells (PBMCs).
| Compound | Pathway | Target | IC50 (µM) | Maximum Inhibition (%) | Cell Type |
| This compound | IFNα-pSTAT1 | JAK1 | ~0.03-0.05 | >90% at 0.1 µM | Human PBMCs |
| This compound | IL-6-pSTAT3 | JAK1 | Not specified | ~80-85% at 0.1-1 µM | Human PBMCs |
| This compound | IL-2-pSTAT5 | JAK1/JAK3 | Not specified | ~70% at 0.1-1 µM | Human PBMCs |
| This compound | GM-CSF-pSTAT5 | JAK2 | Inactive | Negligible | Human PBMCs |
| Tofacitinib | IFNα-pSTAT1 | pan-JAK | Not specified | Fully blocked at 1-2 µM | Human PBMCs |
| Tofacitinib | IL-6-pSTAT3 | pan-JAK | Not specified | Fully blocked at 1-2 µM | Human PBMCs |
| Tofacitinib | IL-2-pSTAT5 | pan-JAK | Not specified | Fully blocked at 1-2 µM | Human PBMCs |
| Tofacitinib | GM-CSF-pSTAT5 | pan-JAK | Not specified | Fully blocked at 1-2 µM | Human PBMCs |
| Upadacitinib | IFNα-pSTAT1 | JAK1/JAK2 | Weaker potency than VVD-118313 | Not specified | Human PBMCs |
| Itacitinib | IFNα-pSTAT1 | JAK1 | Weaker potency than VVD-118313 | Not specified | Human PBMCs |
| BMS-986165 | IFNα-pSTAT1 | TYK2 | Not specified | Potent inhibition | Human PBMCs |
Data compiled from multiple sources.[2][3]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, the following diagrams illustrate the IFNα-pSTAT1 signaling cascade and a typical experimental workflow for its assessment.
Caption: IFNα-pSTAT1 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for analyzing pSTAT1 levels by Western blot.
Detailed Experimental Protocol: Western Blot for pSTAT1
This protocol details the methodology for assessing the inhibition of IFNα-induced STAT1 phosphorylation in human PBMCs by this compound.
1. Cell Culture and Preparation:
-
Isolate human PBMCs from whole blood using standard Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For the experiment, seed 1-2 x 10^6 cells per well in a 24-well plate.
-
Allow cells to rest for at least 2 hours at 37°C in a 5% CO2 incubator before treatment.[4]
2. Compound Treatment and Cytokine Stimulation:
-
Prepare stock solutions of this compound and other inhibitors in DMSO.
-
Dilute the compounds to the desired final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with the inhibitors or vehicle (DMSO) for 2 hours at 37°C.[3][5]
-
Following pre-treatment, stimulate the cells with human IFNα at a final concentration of 100 ng/mL for 30 minutes at 37°C.[3][5][6]
3. Cell Lysis and Protein Quantification:
-
After stimulation, immediately stop the reaction by placing the plate on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate).[4]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
5. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C with gentle agitation. Recommended antibodies include Phospho-STAT1 (Tyr701) Antibody and STAT1 Antibody.[1][7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for pSTAT1 and total STAT1 using densitometry software.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample to determine the relative level of STAT1 phosphorylation.
-
Calculate the percentage of inhibition relative to the IFNα-stimulated, vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (R,R)-VVD-118313 and Other IL-6/pSTAT3 Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R,R)-VVD-118313, a selective JAK1 inhibitor, with other prominent inhibitors of the Interleukin-6 (IL-6) signaling pathway, focusing on their efficacy in suppressing STAT3 phosphorylation (pSTAT3). The data presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to IL-6/JAK/STAT3 Signaling
The IL-6/JAK/STAT3 signaling cascade is a critical pathway in the regulation of inflammatory responses, immune cell differentiation, and cell proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including autoimmune disorders and various cancers. Upon binding of IL-6 to its receptor (IL-6R), the associated Janus kinases (JAKs) become activated, leading to the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for numerous target genes involved in inflammation and tumorigenesis. Consequently, inhibiting this pathway at different nodes represents a key therapeutic strategy.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of JAK1.[1] It functions by targeting an isoform-restricted allosteric cysteine (C817) in the pseudokinase domain of JAK1, thereby blocking its trans-phosphorylation and subsequent cytokine signaling.[1] This selective mechanism of action allows for potent inhibition of JAK1-dependent pathways, such as IL-6-induced STAT3 phosphorylation, while sparing other JAK isoform-dependent signaling.[2]
Comparative Efficacy in Inhibiting IL-6-induced pSTAT3
The following tables summarize the in vitro efficacy of this compound and a selection of alternative inhibitors targeting the IL-6/pSTAT3 pathway. The data is presented to facilitate a direct comparison of their potencies.
Table 1: Small Molecule Inhibitors of the IL-6/JAK/STAT3 Pathway
| Compound | Target | Cell Type | IC50 / Effective Concentration for IL-6-induced pSTAT3 Inhibition | Reference |
| This compound | JAK1 (Allosteric) | Human PBMCs | ~30-50 nM | [3] |
| Tofacitinib | Pan-JAK (JAK1/2/3) | Human PBMCs | ~73 nM | [4] |
| Bazedoxifene | gp130 | Pancreatic Cancer Cells | Dose-dependent inhibition (5-20 µM) | [5] |
| Stattic | STAT3 (SH2 domain) | Neuroblastoma Cells | Effective at 2.5 µM | [6] |
| Cryptotanshinone | STAT3 | Gastric Cancer Cells | Effective at 15 µM | [7] |
Table 2: Biologic Inhibitors of the IL-6/IL-6R Interaction
| Biologic | Target | Assay System | Effective Concentration for pSTAT3 Inhibition | Reference |
| Siltuximab | IL-6 | Ovarian Cancer Cells | Dose-dependent reduction (0.001-10 µg/ml) | [8] |
| Tocilizumab | IL-6 Receptor | Human PBMCs | Near complete inhibition at therapeutic doses | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: In Vitro Inhibition of IL-6-induced pSTAT3 by Western Blot
This protocol details the steps to assess the inhibitory effect of a compound on IL-6-stimulated STAT3 phosphorylation in a human cell line (e.g., PBMCs or a relevant cancer cell line).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other suitable cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-6
-
This compound and other test inhibitors
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and allow to adhere overnight.
-
Serum-starve the cells for 4-6 hours in low-serum medium (e.g., 0.5% FBS).
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 2 hours. Include a vehicle control (e.g., DMSO).
-
-
IL-6 Stimulation:
-
Stimulate the cells with 25 ng/mL of recombinant human IL-6 for 30 minutes at 37°C.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-pSTAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize pSTAT3 levels to total STAT3 or a loading control.
-
Compare the levels of pSTAT3 in inhibitor-treated samples to the IL-6-stimulated control to determine the percentage of inhibition.
-
Protocol 2: Flow Cytometry Analysis of Intracellular pSTAT3
This protocol provides a method for the quantitative analysis of pSTAT3 levels in individual cells within a population.
Materials:
-
Whole blood or isolated PBMCs
-
Recombinant human IL-6
-
This compound and other test inhibitors
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., CD4)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-incubate whole blood or PBMCs with inhibitors for the desired time.
-
Stimulate with IL-6 (e.g., 100 ng/mL) for 15 minutes at 37°C.[11]
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., 1.6% formaldehyde) and incubate for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells and then permeabilize by adding a permeabilization buffer (e.g., 90% ice-cold methanol) and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain with the fluorochrome-conjugated anti-pSTAT3 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of pSTAT3-positive cells or the mean fluorescence intensity of pSTAT3 staining within specific cell populations.
-
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRITICAL ROLE OF STAT3 IN IL-6-MEDIATED DRUG RESISTANCE IN HUMAN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of siltuximab on the interleukin-6/Stat3 signaling pathway in ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new bioassay for measuring the strength of IL-6/STAT3 signal inhibition by tocilizumab in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new bioassay for measuring the strength of IL-6/STAT3 signal inhibition by tocilizumab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for (R,R)-VVD-118313 Studies: A Comparative Guide to Using the C817A Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for studies involving (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). A central focus is the use of the C817A JAK1 mutant as a critical negative control to validate the specific mechanism of action of this compound. This document outlines the experimental data, detailed protocols, and visual workflows to aid in the robust design and interpretation of studies targeting JAK1.
This compound exerts its inhibitory effect through the covalent modification of a specific cysteine residue, C817, located in the pseudokinase domain of JAK1. This interaction allosterically inhibits the kinase function, thereby blocking downstream signaling pathways. To unequivocally demonstrate that the observed effects of this compound are solely dependent on its interaction with C817, a control experiment utilizing a JAK1 protein where this cysteine is mutated to a non-reactive alanine (C817A) is essential. This mutant version of JAK1 is resistant to inhibition by this compound, and its use allows researchers to dissect the on-target effects from any potential off-target activities of the compound.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data from key experiments comparing the effects of this compound on cells expressing either wild-type (WT) JAK1 or the C817A mutant. These experiments typically involve measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation.
Table 1: Inhibition of IFNα-Stimulated STAT1 Phosphorylation
| JAK1 Genotype | This compound Concentration | Percentage Inhibition of pSTAT1 | Alternative Control (Tofacitinib) Inhibition |
| Wild-Type (WT) | ~0.2 µM | > 80%[1][2] | Equivalent inhibition to WT[1] |
| C817A Mutant | up to 2 µM | < 10% [1][2] | Equivalent inhibition to WT [1] |
Table 2: Inhibition of IL-6-Stimulated STAT3 Phosphorylation
| JAK1 Genotype | This compound Concentration | Percentage Inhibition of pSTAT3 | Alternative Control (Tofacitinib) Inhibition |
| Wild-Type (WT) | ~0.2 µM | > 80%[1][2] | Equivalent inhibition to WT[1] |
| C817A Mutant | up to 2 µM | < 10% [1][2] | Equivalent inhibition to WT [1] |
These data clearly demonstrate that the inhibitory activity of this compound is contingent upon the presence of the C817 residue in JAK1. In contrast, a pan-JAK inhibitor like tofacitinib, which targets the ATP-binding site, inhibits JAK1 signaling regardless of the C817A mutation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Site-Directed Mutagenesis of JAK1 to C817A
This protocol outlines the generation of the C817A JAK1 mutant expression vector, a critical reagent for these control experiments.
-
Template: A mammalian expression vector containing the full-length human JAK1 cDNA.
-
Primers: Design complementary oligonucleotide primers containing the desired mutation (cysteine to alanine codon change at position 817).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically remove the original, methylated parental DNA template.
-
Transformation: Transform the resulting nicked, circular DNA into competent E. coli for plasmid replication and nick repair.
-
Verification: Isolate the plasmid DNA and verify the presence of the C817A mutation and the integrity of the entire JAK1 coding sequence by Sanger sequencing.
Cell-Based STAT Phosphorylation Assay
This protocol describes the core cellular assay used to evaluate the inhibitory activity of this compound.
-
Cell Line: Utilize a human cell line that lacks endogenous JAK1 expression, such as the 22Rv1 prostate cancer cell line[1].
-
Transfection: Transiently transfect the 22Rv1 cells with either the wild-type JAK1 or the C817A JAK1 expression vector.
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with varying concentrations of this compound or a control inhibitor (e.g., tofacitinib) for a predetermined time (e.g., 1-2 hours)[1][3].
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK1 signaling pathway. For example, use interferon-alpha (IFNα) to assess STAT1 phosphorylation or interleukin-6 (IL-6) for STAT3 phosphorylation[1].
-
Cell Lysis: Following a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated STAT1 (pSTAT1) or phosphorylated STAT3 (pSTAT3).
-
Subsequently, probe with antibodies for total STAT1 or STAT3, as well as a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading.
-
Detect the signals using appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT and loading control signals. Calculate the percentage of inhibition relative to the vehicle-treated (e.g., DMSO) control.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of JAK1 and the inhibitory action of this compound.
Caption: Workflow for comparing this compound effects in WT vs. C817A JAK1 cells.
Caption: Logical framework for control experiments with this compound and Tofacitinib.
References
On-Target Efficacy of (R,R)-VVD-118313 Confirmed by Rescue Experiments: A Comparative Guide
This guide provides an objective comparison of the on-target effects of (R,R)-VVD-118313, a selective, allosteric JAK1 inhibitor, with other alternatives. Supporting experimental data, detailed protocols, and signaling pathway diagrams are presented to aid researchers, scientists, and drug development professionals in evaluating its performance.
This compound is a specific stereoisomer of VVD-118313 (also referred to as compound 5a). The data presented here pertains to VVD-118313, with this compound being one of its most potent forms. [1]
Comparative Analysis of JAK Inhibitor Activity
The on-target effects of VVD-118313 have been demonstrated through its selective inhibition of JAK1-dependent signaling pathways. Its performance, when compared to the pan-JAK inhibitor tofacitinib, highlights its specificity.
| Parameter | VVD-118313 | Tofacitinib (Pan-JAK Inhibitor) | Reference |
| Target(s) | Selective for JAK1 (targets allosteric cysteine C817) | JAK1, JAK2, JAK3 | [2][3][4] |
| IFNα-pSTAT1 Inhibition (IC50) | ~0.03-0.05 µM | Less potent than VVD-118313 in this pathway | [1] |
| IL-6-pSTAT3 Inhibition | Potent inhibition (~80-85% at 0.1-1 µM) | Less potent than VVD-118313 in this pathway | [1] |
| IL-2-pSTAT5 Inhibition | Partial inhibition (~70% at 0.1-1 µM) | Strong inhibition | [1] |
| GM-CSF-pSTAT5 (JAK2-dependent) Inhibition | Negligible effect | Strong inhibition | [1] |
| T-cell Activation (αCD3/αCD28 stimulated) | Reduction in CD25+ T-cells | Reduction in CD25+ T-cells | [2] |
Rescue Experiments Confirming On-Target Specificity
A key validation of VVD-118313's on-target effect comes from experiments using cells expressing a mutant form of JAK1 where the target cysteine residue is replaced (C817A).
| Cell Line | JAK1 Genotype | Effect of VVD-118313 on IFNα- and IL-6-induced STAT phosphorylation | Conclusion | Reference |
| 22Rv1 | Wild-Type (WT) | Potent inhibition | VVD-118313 effectively inhibits signaling in cells with the target residue. | [2] |
| 22Rv1 | C817A Mutant | Negligible impact on signaling | The absence of the target residue "rescues" the cells from the inhibitory effect, confirming the on-target mechanism. | [2][4] |
Experimental Protocols
Cell-Based JAK/STAT Phosphorylation Assay
-
Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs) or 22Rv1 cells expressing Wild-Type (WT) or C817A-mutant JAK1.
-
Compound Treatment: Cells are pre-treated with various concentrations of VVD-118313 (e.g., 0.01-10 µM) or a vehicle control (DMSO) for 2-3 hours.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway for a short duration (15-30 minutes). Examples include:
-
IFNα (100 ng/mL) for the JAK1/TYK2-STAT1 pathway.
-
IL-6 (25 ng/mL) for the JAK1/JAK2/TYK2-STAT3 pathway.
-
IL-2 (20 U/mL) for the JAK1/JAK3-STAT5 pathway.
-
GM-CSF (0.5 mg/mL) for the JAK2-STAT5 pathway.
-
-
Lysis and Protein Analysis: Cells are lysed, and the levels of phosphorylated STAT proteins (pSTAT) are measured by Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) assays. Total STAT protein levels are also measured as a loading control.
T-Cell Activation Assay
-
Cells: Primary human T-cells.
-
Stimulation: T-cells are co-stimulated with αCD3/αCD28 antibodies to induce activation.
-
Compound Treatment: Cells are treated with VVD-118313 (e.g., 0.1-0.4 µM) or a vehicle control for 24 hours.
-
Analysis: The expression of T-cell activation markers, such as CD25 and CD69, is quantified using flow cytometry. A reduction in the proportion of CD25+ T-cells indicates inhibition of activation.[2]
Visualizing the Mechanism and Experimental Design
The following diagrams illustrate the signaling pathways affected by VVD-118313 and the workflow of the rescue experiment.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.
Caption: Workflow of the rescue experiment to confirm the on-target effect of VVD-118313.
References
A Comparative Analysis of (R,R)-VVD-118313 and its Stereoisomers as Selective JAK1 Inhibitors
This guide provides a detailed comparison of the selective Janus kinase 1 (JAK1) inhibitor, (R,R)-VVD-118313, and its stereoisomers. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
This compound is an isomer of VVD-118313, a potent and selective allosteric inhibitor of the non-catalytic pseudokinase domain of JAK1.[1][2] VVD-118313, also referred to as compound 5a, targets an isoform-restricted allosteric cysteine (C817) to block JAK1-dependent trans-phosphorylation and cytokine signaling.[3][4] This covalent engagement allows for high potency and selectivity. This comparative analysis will delve into the biochemical and pharmacological differences between this compound and its stereoisomers, providing insights into their structure-activity relationships.
Quantitative Data Comparison
The following table summarizes the inhibitory activities of VVD-118313 and its stereoisomers on various cytokine-induced signaling pathways. The data is compiled from studies in human peripheral blood mononuclear cells (PBMCs) and other relevant cell lines.
| Compound | Target Pathway | IC50 (µM) | Cell Line | Reference |
| VVD-118313 (5a) | IFNα-pSTAT1 | ~0.03-0.05 | Human PBMCs | [5] |
| IL-6-pSTAT3 | ~0.03-0.05 | Human PBMCs | [5] | |
| IFNα-stimulated STAT1 phosphorylation | 0.032 | Not Specified | [4] | |
| (R,S)-5b | IFNα-pSTAT1 / IL-6-pSTAT3 | ~0.03-0.05 | Human PBMCs | [5] |
| Diastereomers (5c and 5d) | IFNα-pSTAT1 / IL-6-pSTAT3 | Substantially less potent than 5a and 5b | Human PBMCs | [5] |
| Stereoisomeric Mixture (5) | IFNα-pSTAT1 / IL-6-pSTAT3 / IL-2-pSTAT5 | Potent inhibition, comparable to VVD-118313 | Human PBMCs | [5][6] |
From the available data, the enantiomers (S,R)-5a (VVD-118313) and (R,S)-5b are significantly more potent than the corresponding diastereomers (5c and 5d) in blocking STAT phosphorylation.[5] The stereoisomeric mixture (compound 5) also demonstrates potent inhibition of JAK1-dependent signaling pathways, with a potency comparable to the pure VVD-118313 enantiomer.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
-
Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and maintained in appropriate culture media. The cells are treated with various concentrations of VVD-118313 or its stereoisomers for 2 hours.[3][6]
-
Cytokine Stimulation: Following incubation with the inhibitors, the cells are stimulated with specific cytokines to induce STAT phosphorylation. The following conditions are typically used:
-
Analysis: The levels of phosphorylated STAT proteins (pSTAT) are quantified using methods such as Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) assays.[6] The data is then used to determine the IC50 values for each compound.
Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)
-
Objective: To identify the specific cysteine residues that are covalently modified by the inhibitors.
-
Methodology: Human PBMCs are treated with the test compounds. The cells are then lysed, and the proteome is analyzed by mass spectrometry to identify peptides that have been modified by the inhibitor. This method confirmed that VVD-118313 potently and selectively engages C817 on JAK1 and C838 on TYK2.[6][7]
Visualizations
JAK/STAT Signaling Pathway and Inhibition by VVD-118313
Caption: Inhibition of the JAK/STAT pathway by VVD-118313.
General Experimental Workflow for Inhibitor Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]
Safety Operating Guide
Personal protective equipment for handling (R,R)-VVD-118313
For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols for handling the selective JAK1 inhibitor, (R,R)-VVD-118313. This document outlines critical personal protective equipment (PPE) requirements, operational procedures for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Standard laboratory nitrile or latex gloves. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Skin and Body | Lab Coat | A standard laboratory coat. |
| Respiratory | - | Use in a well-ventilated area. Respiratory protection is not required under normal handling conditions. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital to maintaining the integrity of this compound and ensuring a safe research environment.
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not inhale dust or aerosols.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
